Product packaging for 3-ANOT(Cat. No.:CAS No. 3572-44-9)

3-ANOT

Cat. No.: B1265467
CAS No.: 3572-44-9
M. Wt: 195.18 g/mol
InChI Key: RBLRQBGOUCRKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-ANOT is a useful research compound. Its molecular formula is C8H9N3O3 and its molecular weight is 195.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Amino-2-methyl-5-nitrobenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O3 B1265467 3-ANOT CAS No. 3572-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-methyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-4-6(8(10)12)2-5(11(13)14)3-7(4)9/h2-3H,9H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLRQBGOUCRKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189243
Record name Anot
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3572-44-9
Record name 3-Amino-5-nitro-o-toluamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3572-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anot
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anot
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-methyl-5-nitrobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINO-2-METHYL-5-NITROBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA9YLT68HA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Aryl-5-nitro-1H-1,2,4-triazoles (3-ANOTs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Aryl-5-nitro-1H-1,2,4-triazoles (abbreviated as 3-ANOTs), a promising class of heterocyclic compounds with significant biological activities. This document details their chemical structure, synthesis, and antimicrobial properties, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical Structure and Properties

3-ANOTs are characterized by a central 1,2,4-triazole ring substituted at the 3-position with an aryl group and at the 5-position with a nitro group. The general chemical structure is depicted below:

General Structure of 3-Aryl-5-nitro-1H-1,2,4-triazoles

The aryl group (Ar) at the 3-position can be varied with different substituents, which significantly influences the compound's physicochemical properties and biological activity. The nitro group at the 5-position is crucial for the antimicrobial mechanism of action of many of these compounds.

Table 1: Physicochemical Properties of a Representative 3-ANOT

PropertyValue
IUPAC Name 3-(4-chlorophenyl)-5-nitro-1H-1,2,4-triazole
Molecular Formula C₈H₅ClN₄O₂
Molecular Weight 224.61 g/mol
Appearance White to pale yellow crystals or powder
Solubility Soluble in DMSO and DMF

Synthesis of 3-Aryl-5-nitro-1H-1,2,4-triazoles

The synthesis of 3-ANOTs can be achieved through several synthetic routes. A common and effective method involves the cyclization of an N-aryl-amidrazone with a nitro-containing electrophile.

Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-5-nitro-1H-1,2,4-triazole

This protocol describes a representative synthesis of a this compound derivative.

Materials:

  • 4-chlorobenzohydrazide

  • Sodium nitrite

  • Hydrochloric acid

  • Ethanol

  • Sodium bicarbonate

  • Diethyl ether

  • Glacial acetic acid

Procedure:

  • Step 1: Diazotization of 4-chlorobenzohydrazide. Dissolve 4-chlorobenzohydrazide (10 mmol) in a mixture of hydrochloric acid (2 M, 20 mL) and water (20 mL) at 0-5 °C. To this solution, add a solution of sodium nitrite (12 mmol) in water (10 mL) dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture for 30 minutes at this temperature.

  • Step 2: Formation of the amidrazone. In a separate flask, prepare a solution of a suitable nucleophile for the formation of the amidrazone precursor.

  • Step 3: Cyclization to the triazole ring. The intermediate amidrazone is then cyclized. A common method involves heating the intermediate in a suitable solvent like ethanol or acetic acid. For the synthesis of the nitro derivative, the cyclization is often performed with a nitrating agent. A detailed, specific protocol for the direct synthesis of 3-Aryl-5-nitro-1H-1,2,4-triazole from readily available starting materials can be complex and may involve multiple steps. A more general approach is the nitration of a pre-formed 3-Aryl-1H-1,2,4-triazole.

  • Alternative Step 3: Nitration of 3-(4-chlorophenyl)-1H-1,2,4-triazole. To a solution of 3-(4-chlorophenyl)-1H-1,2,4-triazole (5 mmol) in concentrated sulfuric acid (10 mL) at 0 °C, add a mixture of concentrated nitric acid (5.5 mmol) and concentrated sulfuric acid (5 mL) dropwise. The reaction mixture is stirred at room temperature for 2 hours and then poured onto crushed ice.

  • Step 4: Isolation and purification. The precipitated product is collected by filtration, washed with cold water, and then with a dilute solution of sodium bicarbonate. The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol to yield 3-(4-chlorophenyl)-5-nitro-1H-1,2,4-triazole as a crystalline solid.

Biological Activity: Antimicrobial Properties

3-ANOTs have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria. The presence of the nitro group is often essential for their mechanism of action.

Table 2: In Vitro Antimicrobial Activity of Selected 3-Aryl-5-nitro-1H-1,2,4-triazoles (MIC in µg/mL)

Compound (Aryl group)Staphylococcus aureusEscherichia coliPseudomonas aeruginosa
4-chlorophenyl163264
2,4-dichlorophenyl81632
4-methoxyphenyl3264>128
4-nitrophenyl4816

Note: The data presented in this table is a representative compilation from various literature sources and is intended for comparative purposes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.[1][2][3][4][5]

Materials:

  • Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Stock solution of the this compound compound in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates or petri dishes

  • Spectrophotometer or microplate reader (for broth microdilution)

Procedure (Broth Microdilution Method):

  • Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution of the Compound: Prepare a series of twofold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density at 600 nm using a microplate reader.[2]

Mechanism of Action: The Role of Nitroreductases

The antimicrobial activity of many nitroaromatic compounds, including 3-ANOTs, is dependent on their activation by bacterial nitroreductases.[6][7][8][9][10] These enzymes are typically absent or have different specificities in mammalian cells, providing a basis for selective toxicity.

The proposed mechanism involves the reduction of the nitro group of the this compound by a bacterial nitroreductase, leading to the formation of highly reactive cytotoxic species, such as nitroso and hydroxylamino derivatives. These reactive intermediates can then cause damage to various cellular macromolecules, including DNA, leading to bacterial cell death.[6][7][9]

Nitroreductase_Activation_Pathway cluster_extracellular Extracellular cluster_bacterial_cell Bacterial Cell 3_ANOT_ext This compound (Prodrug) 3_ANOT_int This compound 3_ANOT_ext->3_ANOT_int Diffusion Nitroreductase Bacterial Nitroreductase (NTR) 3_ANOT_int->Nitroreductase Reactive_Intermediates Reactive Nitroso & Hydroxylamino Intermediates Nitroreductase->Reactive_Intermediates Reduction (NAD(P)H dependent) Cellular_Damage Damage to DNA, Proteins, etc. Reactive_Intermediates->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

Caption: Nitroreductase activation pathway of 3-ANOTs.

This guide provides a foundational understanding of 3-Aryl-5-nitro-1H-1,2,4-triazoles for researchers. The versatility in their synthesis and their potent biological activities make them an exciting area for further investigation in the quest for novel antimicrobial agents.

References

In-depth Technical Guide: The Mechanism of Action of 3-ANOT (3-Amino-5-nitro-o-toluamide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The current body of scientific literature lacks specific, in-depth studies on the mechanism of action of 3-Amino-5-nitro-o-toluamide (3-ANOT). This compound is primarily identified as a major metabolite of the coccidiostat Dinitolmide (also known as Zoalene). Consequently, this guide synthesizes the available information on Dinitolmide to infer the potential mechanism of action of its metabolite, this compound. The information regarding Dinitolmide itself is largely descriptive, with a notable absence of detailed molecular and quantitative data in the public domain.

Introduction to this compound and its Parent Compound, Dinitolmide

3-Amino-5-nitro-o-toluamide (this compound) is a metabolite of Dinitolmide (3,5-Dinitro-o-toluamide), a nitrobenzamide compound widely used as a coccidiostat in the poultry industry. Coccidiosis is a parasitic disease of the intestinal tract of animals, caused by protozoa of the genus Eimeria. Dinitolmide is effective against multiple species of Eimeria, including E. tenella, E. necatrix, and E. acervulina.[1] Given that this compound is a significant metabolite, understanding its biological activity is crucial for a comprehensive view of Dinitolmide's efficacy and safety profile.

Postulated Mechanism of Action

The precise molecular mechanism of Dinitolmide, and by extension this compound, has not been fully elucidated. However, the available information points towards the disruption of key metabolic pathways essential for the parasite's survival and replication.[2]

Targeting Early Parasite Development

Dinitolmide is known to be most effective during the early stages of the Eimeria life cycle. Specifically, it targets the first-generation schizonts, which are asexual reproductive stages of the parasite that develop within the host's intestinal cells.[1] By inhibiting the growth and replication of these early forms, Dinitolmide effectively halts the progression of the infection before significant damage to the intestinal lining occurs.[1]

Interference with Metabolic Processes

It is proposed that Dinitolmide interferes with the parasite's energy metabolism or nucleic acid synthesis.[2] This mode of action is characteristic of many antimicrobial and antiparasitic agents. By disrupting these fundamental cellular processes, the drug prevents the parasite from completing its life cycle.

A logical workflow for the proposed mechanism of action can be visualized as follows:

G cluster_host Host Intestinal Cell Dinitolmide_Metabolism Dinitolmide -> this compound Parasite Eimeria Sporozoite (infective stage) Dinitolmide_Metabolism->Parasite This compound acts on Schizont First-Generation Schizont Parasite->Schizont develops into Metabolic_Disruption Disruption of: - Energy Metabolism - Nucleic Acid Synthesis Schizont->Metabolic_Disruption Targeted by this compound Inhibition Inhibition of Growth and Replication Metabolic_Disruption->Inhibition Cell_Death Parasite Cell Death Inhibition->Cell_Death

Caption: Postulated mechanism of Dinitolmide and its metabolite this compound.

Quantitative Data

A thorough review of the existing literature reveals a significant lack of publicly available quantitative data regarding the mechanism of action of this compound or Dinitolmide. Key metrics such as IC50 values against parasitic enzymes, binding affinities to molecular targets, and dose-response curves detailing the inhibition of metabolic pathways are not documented in the accessible scientific papers. The primary focus of research has been on its efficacy in poultry and residue detection in food products.

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of this compound are not available. However, based on the postulated mechanism, the following experimental approaches would be necessary to generate the missing data:

In Vitro Parasite Viability Assays
  • Objective: To determine the direct effect of this compound on the viability of Eimeria sporozoites and the development of subsequent life cycle stages in cell culture.

  • Methodology:

    • Isolation and purification of Eimeria sporozoites from sporulated oocysts.

    • Infection of a suitable host cell line (e.g., Madin-Darby bovine kidney cells) with the sporozoites.

    • Treatment of the infected cell cultures with varying concentrations of this compound.

    • Assessment of parasite viability and development at different time points using methods such as microscopy (for morphological analysis and counting of developmental stages) or quantitative PCR (to measure parasite DNA replication).

Metabolic Pathway Analysis
  • Objective: To identify the specific metabolic pathways in Eimeria that are disrupted by this compound.

  • Methodology:

    • Treatment of isolated Eimeria parasites or infected host cells with this compound.

    • Metabolomic analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to compare the metabolic profiles of treated and untreated parasites.

    • Analysis of key metabolic indicators, such as ATP levels (for energy metabolism) and incorporation of labeled precursors into DNA and RNA (for nucleic acid synthesis).

Target Identification Studies
  • Objective: To identify the specific molecular target(s) of this compound within the parasite.

  • Methodology:

    • Affinity Chromatography: Immobilization of a this compound derivative on a solid support to capture binding proteins from parasite lysates. The bound proteins can then be identified by mass spectrometry.

    • Thermal Shift Assays: To identify protein targets by measuring the change in their thermal stability upon binding to this compound.

    • Computational Docking: In silico modeling to predict the binding of this compound to the active sites of essential parasitic enzymes involved in energy metabolism and nucleic acid synthesis.

The following diagram illustrates a potential experimental workflow for investigating the mechanism of action of this compound:

G cluster_workflow Experimental Workflow for this compound Mechanism of Action Start This compound Compound In_Vitro_Assay In Vitro Parasite Viability Assays Start->In_Vitro_Assay Metabolomics Metabolomic Analysis (LC-MS/GC-MS) In_Vitro_Assay->Metabolomics Proceed if active Target_ID Target Identification (e.g., Affinity Chromatography) In_Vitro_Assay->Target_ID Proceed if active Data_Analysis Data Analysis and Pathway Mapping Metabolomics->Data_Analysis Target_ID->Data_Analysis Mechanism_Elucidation Elucidation of Molecular Mechanism Data_Analysis->Mechanism_Elucidation

Caption: A proposed experimental workflow to elucidate the mechanism of this compound.

Conclusion and Future Directions

The current understanding of the mechanism of action of this compound is limited and largely inferred from the activity of its parent compound, Dinitolmide. It is hypothesized to act by disrupting essential metabolic processes in the early stages of the Eimeria life cycle. However, there is a clear need for dedicated research to identify its specific molecular targets and to quantify its effects on parasitic cellular functions. The experimental protocols outlined in this guide provide a framework for future studies that could fill these knowledge gaps. Such research would be invaluable for the development of new antiparasitic drugs and for a more complete understanding of the pharmacology of nitrobenzamide compounds.

References

An In-depth Technical Guide to the Discovery and Synthesis of 3-Aminonaphthalen-1-ol (3-ANOT) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "3-ANOT" was not identified in publicly available literature. This guide, therefore, focuses on the synthesis and potential properties of 3-aminonaphthalen-1-ol derivatives, a class of compounds to which "this compound" may belong. The experimental data and pathways presented are representative examples based on analogous chemical structures and are intended for illustrative purposes.

Introduction

Naphthol derivatives are a significant class of organic compounds that have garnered considerable interest in medicinal chemistry and materials science due to their diverse biological activities and fluorescent properties. Among these, aminonaphthol scaffolds serve as crucial building blocks for the synthesis of more complex molecules, including potential therapeutic agents and corrosion inhibitors. This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-aminonaphthalen-1-ol derivatives, along with representative experimental protocols and characterization data.

Synthesis of 3-Aminonaphthalen-1-ol Derivatives

The synthesis of aminonaphthol derivatives can be achieved through various strategies, often employing multi-component reactions to construct the core structure efficiently. A common approach involves the condensation of a naphthol, an aldehyde, and an amine, often catalyzed by an acid.

A plausible synthetic route to a 3-aminonaphthalen-1-ol derivative is a variation of the Betti reaction. This one-pot, three-component reaction typically involves the condensation of 2-naphthol, an aldehyde, and an amine. For the synthesis of a 3-aminonaphthalen-1-ol derivative, a suitably substituted starting material would be required.

General Reaction Scheme:

A generalized three-component synthesis of an aminonaphthol derivative can be depicted as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Naphthol 2-Naphthol Reaction One-Pot Condensation 2-Naphthol->Reaction Aldehyde Aldehyde Aldehyde->Reaction Amine Amine Amine->Reaction Catalyst Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Product 1-Aminoalkyl-2-naphthol Derivative Reaction->Product

Caption: General workflow for the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthol derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Representative 1-Aminoalkyl-2-naphthol Derivative

This protocol describes a general method for the synthesis of 1-((arylamino)(aryl)methyl)naphthalen-2-ol derivatives via a one-pot, three-component reaction.

Materials:

  • 2-Naphthol

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Aromatic amine (e.g., aniline)

  • Catalyst (e.g., methane sulphonic acid)

  • Mortar and pestle

Procedure:

  • In a mortar, combine 2-naphthol (1.0 eq), the aromatic aldehyde (1.0 eq), and the aromatic amine (1.0 eq).

  • Add a catalytic amount of methane sulphonic acid.

  • Grind the mixture at ambient temperature for approximately 3-5 minutes. The reaction is often exothermic.

  • The reaction mixture will solidify.

  • Recrystallize the solid product from a suitable solvent (e.g., ethanol) to afford the purified 1-aminoalkyl-2-naphthol derivative.

Characterization: The structure of the synthesized compound can be confirmed by various spectroscopic methods, including:

  • ¹H NMR: To identify the chemical environment of the protons.

  • ¹³C NMR: To determine the carbon framework.

  • IR Spectroscopy: To identify functional groups such as -OH and -NH.

  • Mass Spectrometry: To confirm the molecular weight.

Quantitative Data

The following table summarizes representative data for a series of synthesized 1-aminoalkyl-2-naphthol derivatives, highlighting the yields and melting points.

EntryAldehydeAmineProductYield (%)m.p. (°C)
1BenzaldehydeAniline1-(phenyl(phenylamino)methyl)naphthalen-2-ol92158-160
24-ChlorobenzaldehydeAniline1-((4-chlorophenyl)(phenylamino)methyl)naphthalen-2-ol95172-174
34-Hydroxybenzaldehyde4-Hydroxyaniline1-((4-hydroxyphenyl)(4-hydroxyanilino)methyl)naphthalen-2-ol90251-253
44-NitrobenzaldehydeAniline1-((4-nitrophenyl)(phenylamino)methyl)naphthalen-2-ol88180-182

Table 1: Synthesis of 1-aminoalkyl-2-naphthol derivatives using Grindstone Chemistry. Data is representative and based on similar reported syntheses.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of "this compound" is unknown, related aminonaphthol derivatives have been investigated for various applications, including as anti-cancer agents. For instance, some coumarin derivatives, which share structural similarities, have been shown to target topoisomerase IIα, an enzyme crucial for cancer cell replication.

A hypothetical signaling pathway illustrating the potential mechanism of action of a this compound derivative as a topoisomerase II inhibitor is presented below.

G cluster_cell Cancer Cell This compound This compound Derivative Topoisomerase_II Topoisomerase IIα This compound->Topoisomerase_II Inhibition DNA_Replication DNA Replication Topoisomerase_II->DNA_Replication Required for Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothetical signaling pathway of a this compound derivative as a topoisomerase IIα inhibitor leading to apoptosis.

This proposed mechanism involves the inhibition of topoisomerase IIα by the this compound derivative, which in turn disrupts DNA replication, leading to cell cycle arrest and ultimately programmed cell death (apoptosis) in cancer cells.

Conclusion

This technical guide has provided a detailed overview of the synthesis of 3-aminonaphthalen-1-ol derivatives, a class of compounds with significant potential in various scientific fields. While the specific entity "this compound" remains uncharacterized in the public domain, the methodologies and data presented herein offer a solid foundation for the synthesis and investigation of related aminonaphthol structures. The representative experimental protocols and characterization data serve as a practical starting point for researchers. Furthermore, the hypothetical signaling pathway illustrates a potential mechanism of action, highlighting the therapeutic promise that such compounds may hold. Further research into this class of molecules is warranted to fully elucidate their chemical properties and biological activities.

A Technical Guide to Investigating Novel Aminonaphthalene Derivatives: A Hypothetical Case Study of 3-ANOT

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Preliminary searches for "3-ANOT" or "3-aminonaphthalene-1-ol-2,7-disulfonate" did not yield any specific scientific literature, suggesting it may be a novel or largely uncharacterized compound. This guide, therefore, uses "this compound" as a hypothetical aminonaphthalene derivative to outline a comprehensive framework for identifying potential research areas for a new chemical entity. The experimental data and pathways presented are illustrative and based on general principles of drug discovery.

This whitepaper provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential research avenues for a novel aminonaphthalene derivative, hypothetically named this compound. The document outlines a systematic approach, from synthesis and initial characterization to target identification, pharmacological profiling, and elucidation of its mechanism of action.

Synthesis and Chemical Characterization

The rational development of any new chemical entity begins with a reliable synthetic route and thorough characterization. For a hypothetical polysulfonated aminonaphthol like this compound, a multi-step synthesis would likely be required.

Proposed Synthetic Route: A potential synthetic approach could involve the sulfonation of a substituted naphthalene precursor, followed by nitration, reduction of the nitro group to an amine, and subsequent hydroxylation.[1] An alternative strategy could be a Bucherer-type reaction on a dihydroxynaphthalene precursor to introduce the amino group.[2]

Characterization: The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the substituents on the naphthalene ring.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups (e.g., -OH, -NH₂, -SO₃H).

Potential Research Areas

The exploration of a novel compound's therapeutic potential involves a tiered approach, starting with broad screening and moving towards more focused mechanistic studies.

Target Identification and Validation

Identifying the molecular target(s) of this compound is a critical step in understanding its biological activity.[3][4] A multi-pronged approach is recommended to generate and validate target hypotheses.

Initial Approaches:

  • Phenotypic Screening: Initial high-throughput screening in various cell-based assays (e.g., cancer cell line panels, immune cell activation assays) can reveal a biological phenotype.[4]

  • Computational Inference: In silico methods, such as docking studies against known protein targets (kinases, GPCRs, etc.) or similarity analysis to compounds with known mechanisms, can generate initial hypotheses.

Direct Biochemical Methods:

  • Affinity-Based Pull-Down: This involves immobilizing this compound on a solid support (e.g., beads) to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.[5][6]

  • Cellular Thermal Shift Assay (CETSA): This label-free method assesses target engagement in live cells by measuring changes in protein thermal stability upon compound binding.

The workflow for target identification can be visualized as follows:

G cluster_0 Hypothesis Generation cluster_1 Direct Target Identification cluster_2 Target Validation Phenotypic_Screening Phenotypic Screening Hypothesis Target Hypothesis Phenotypic_Screening->Hypothesis Computational_Modeling Computational Modeling Computational_Modeling->Hypothesis Affinity_Purification Affinity Purification-MS Validated_Target Validated Target Affinity_Purification->Validated_Target CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Validated_Target Genetic_Methods Genetic Methods (siRNA/CRISPR) Biophysical_Assays Biophysical Assays (SPR/ITC) Hypothesis->Affinity_Purification Hypothesis->CETSA Validated_Target->Genetic_Methods Validated_Target->Biophysical_Assays

Target Identification Workflow for this compound.
In Vitro Pharmacological Profiling

Once a target or a distinct phenotype is identified, a comprehensive in vitro pharmacological profiling is necessary to characterize the compound's activity, potency, and selectivity.[7][8][9]

Key Areas of Investigation:

  • Biochemical Assays: To determine the direct effect of this compound on purified enzymes or receptors (e.g., kinase activity assays, receptor binding assays).

  • Cell-Based Assays: To confirm the activity of this compound in a cellular context (e.g., cell viability, proliferation, apoptosis, or reporter gene assays).

  • Selectivity Profiling: To assess the off-target effects by screening this compound against a panel of related and unrelated targets.

Table 1: Hypothetical In Vitro Pharmacological Profile of this compound

Assay TypeTarget/Cell LineParameterValue
Biochemical AssayKinase XIC₅₀50 nM
Biochemical AssayKinase YIC₅₀> 10 µM
Cell Viability AssayCancer Cell Line AGI₅₀200 nM
Cell Viability AssayNormal Cell Line BCC₅₀> 20 µM
Apoptosis AssayCancer Cell Line AEC₅₀250 nM
ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to identify potential liabilities that could halt drug development.[10][11][12]

Table 2: Hypothetical Early ADME/Tox Profile of this compound

PropertyAssayResult
Solubility Aqueous Solubility150 µM
Permeability PAMPALow
Metabolic Stability Human Liver Microsomest½ = 45 min
Plasma Protein Binding Human Plasma95%
Cytotoxicity HepG2 CellsCC₅₀ > 50 µM
hERG Inhibition Patch ClampIC₅₀ > 30 µM
Signaling Pathway Analysis

Understanding how this compound modulates intracellular signaling pathways is key to elucidating its mechanism of action.[13][14] If this compound is found to inhibit a specific kinase (e.g., "Kinase X"), its effect on the downstream signaling cascade should be investigated.

Hypothetical Signaling Pathway: Let's assume Kinase X is a component of the MAPK/ERK pathway. The effect of this compound on this pathway could be visualized as follows:

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS KinaseX Kinase X (RAF) RAS->KinaseX RAF RAF MEK MEK ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Activation Proliferation Cell Proliferation Transcription->Proliferation ANOT This compound ANOT->KinaseX Inhibition KinaseX->MEK Phosphorylation

Hypothetical Inhibition of the MAPK/ERK Pathway by this compound.

Detailed Experimental Protocols

This section provides generalized protocols for key experiments mentioned above.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a purified kinase.

Methodology:

  • Reagents: Purified recombinant Kinase X, appropriate substrate peptide, ATP, this compound stock solution, kinase buffer, and a detection reagent (e.g., ADP-Glo™).

  • Procedure: a. Prepare serial dilutions of this compound in kinase buffer. b. In a 384-well plate, add the kinase and the this compound dilutions. Incubate for 15 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate for 1 hour at 30°C. d. Stop the reaction and detect the generated signal (e.g., luminescence for ADP-Glo™) according to the manufacturer's protocol.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability Assay (Cell-Based)

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound on a cancer cell line.

Methodology:

  • Reagents: Cancer Cell Line A, appropriate cell culture medium, this compound stock solution, and a viability detection reagent (e.g., CellTiter-Glo®).

  • Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight. b. Prepare serial dilutions of this compound in the cell culture medium and add them to the cells. c. Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator. d. Add the viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Normalize the data to untreated controls and plot the percentage of cell growth against the logarithm of the this compound concentration. Fit the curve to determine the GI₅₀ value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its target protein in intact cells.

Methodology:

  • Reagents: Intact cells expressing the target protein, this compound, lysis buffer, and antibodies for Western blotting.

  • Procedure: a. Treat intact cells with either vehicle or this compound at a specific concentration. b. Heat the cell suspensions at a range of different temperatures for 3 minutes. c. Lyse the cells by freeze-thawing. d. Separate the soluble fraction (containing non-denatured proteins) from the precipitate by centrifugation. e. Analyze the amount of soluble target protein at each temperature by Western blotting.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion and Future Directions

This guide presents a structured and comprehensive approach to exploring the research potential of a novel aminonaphthalene derivative, exemplified by the hypothetical compound this compound. By systematically investigating its synthesis, identifying its biological target(s), characterizing its pharmacological and ADME/Tox profiles, and elucidating its impact on cellular signaling pathways, researchers can build a robust data package to support its further development as a chemical probe or a therapeutic drug candidate. Future research should focus on in vivo efficacy and safety studies in relevant animal models to translate these preclinical findings.

References

Unraveling the Safety and Toxicity Profile of 3-ANOT: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation into the safety and toxicity of the chemical compound designated "3-ANOT" has revealed a significant lack of publicly available data. Extensive searches across scientific databases and regulatory agency websites did not yield specific information for a compound with this exact name, precluding a detailed analysis of its safety, toxicity, and associated mechanisms.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the safety and toxicity profile of this compound. However, the absence of specific studies on this compound makes it impossible to fulfill the core requirements of presenting quantitative data, detailing experimental protocols, and visualizing signaling pathways.

The initial hypothesis that "this compound" might be an abbreviation for "3-Amino-4-nitrooxy-1,2,5-oxadiazole" did not lead to any concrete safety or toxicity data within the public domain. While the broader class of oxadiazole derivatives has been studied for various biological activities, this information is not directly transferable to a specific, uncharacterized compound.

General Principles of Toxicity Evaluation

In the absence of specific data for this compound, this guide will outline the general principles and methodologies typically employed in the safety and toxicity assessment of a novel chemical entity intended for pharmaceutical development. This framework can serve as a roadmap for the types of studies that would be necessary to characterize the safety profile of this compound, should data become available.

The journey of a drug candidate from discovery to clinical use involves a rigorous and systematic evaluation of its potential adverse effects. This process, known as preclinical safety and toxicity testing, is a critical component of drug development and is mandated by regulatory agencies worldwide. The primary goal is to identify potential hazards, establish a safe starting dose for human trials, and understand the toxicological profile of the compound.

This process is often conceptualized through the ADME framework, which stands for Absorption, Distribution, Metabolism, and Excretion.[1][2][3][4] Understanding these pharmacokinetic processes is fundamental to interpreting toxicity data.[1][3][5]

A typical preclinical safety program involves a battery of in vitro and in vivo studies designed to assess different aspects of toxicity.

Pharmacokinetics and ADME

Before assessing toxicity, it is crucial to understand how the body handles the compound. Pharmacokinetic studies describe the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[1][2][3][4][5] These studies are essential for selecting appropriate doses and species for toxicity studies and for extrapolating animal data to humans.

ADME_Process cluster_body Organism Absorption Absorption (e.g., Oral, IV) Distribution Distribution (Bloodstream to Tissues) Absorption->Distribution Enters Bloodstream Metabolism Metabolism (Primarily Liver) Distribution->Metabolism Excretion Excretion (e.g., Urine, Feces) Distribution->Excretion Effect Therapeutic/Toxic Effect Distribution->Effect Metabolism->Excretion Elimination Elimination Excretion->Elimination Drug Drug Administration Drug->Absorption

Caption: General workflow of a drug's journey through the body (ADME).

In Vitro Toxicity Studies

In vitro studies are conducted on cells or tissues grown in a laboratory setting and provide an early indication of a compound's potential toxicity, helping to refine which compounds move forward in development.[6][7][8]

Table 1: Common In Vitro Toxicity Assays

Assay TypePurposeExperimental SystemKey Endpoints
Cytotoxicity Assays To assess the concentration at which a compound is toxic to cells.Various cell lines (e.g., HepG2 for liver, HeLa).Cell viability (e.g., MTT, LDH assays), apoptosis, necrosis.
Genotoxicity Assays To determine if a compound can damage genetic material (DNA).Bacterial cells (Ames test), mammalian cells (micronucleus test, comet assay).[9][10][11][12][13]Mutations, chromosomal damage, DNA strand breaks.[10]
hERG Assay To evaluate the potential for cardiac arrhythmia.Cells expressing the hERG potassium channel.Inhibition of the hERG channel current.
Metabolic Stability To assess how quickly a compound is metabolized by liver enzymes.Liver microsomes, hepatocytes.Rate of compound disappearance.
Experimental Protocol: A Generic Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Plate a specific human cell line (e.g., HepG2 for potential hepatotoxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of the test compound (e.g., this compound) in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[14]

MTT_Assay_Workflow start Plate Cells in 96-well Plate treat Treat with this compound Concentrations start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 Value read->analyze end Determine Cytotoxicity analyze->end

Caption: A generalized workflow for determining cytotoxicity using an MTT assay.

In Vivo Toxicity Studies

In vivo studies are conducted in living organisms, typically rodents (mice or rats) and a non-rodent species (such as dogs or non-human primates), to understand the effects of a compound on a whole biological system.[15]

Table 2: Key In Vivo Toxicity Studies

Study TypePurposeSpeciesDurationKey Endpoints
Acute Toxicity To determine the effects of a single, high dose and identify the maximum tolerated dose (MTD).[16][17]Rodent and non-rodent.Up to 14 days.Clinical signs of toxicity, mortality, gross pathology.
Repeated-Dose Toxicity To evaluate the toxic effects of repeated exposure over a longer period.Rodent and non-rodent.Sub-acute (14 days), sub-chronic (28 or 90 days), chronic (6-12 months).Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology.
Genotoxicity To confirm in vitro findings in a whole animal.Rodent.Varies.Micronucleus formation in bone marrow, comet assay on various tissues.
Carcinogenicity To assess the potential of a compound to cause cancer.Rodent.2 years.Incidence and type of tumors.
Reproductive and Developmental Toxicity To evaluate effects on fertility, pregnancy, and fetal development.Rodent.Varies.Mating performance, litter size, birth defects, postnatal development.
Experimental Protocol: A Generic Acute Oral Toxicity Study (Up-and-Down Procedure)
  • Animal Selection: Select a single sex of a specific rodent strain (e.g., female Sprague-Dawley rats). Acclimatize the animals to the laboratory conditions.

  • Dose Selection: Based on any available in vitro data or structure-activity relationships, estimate a starting dose.

  • Dosing: Administer the selected dose of the test compound (e.g., this compound) to a single animal via oral gavage.

  • Observation: Observe the animal closely for the first few hours post-dosing and then periodically for up to 14 days for any signs of toxicity (e.g., changes in behavior, appearance, weight loss).

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Study Termination: The study is stopped after a predetermined number of animals have been tested and specific criteria are met (e.g., a certain number of reversals in outcome).

  • Data Analysis: The results are used to estimate the LD50 (the dose that is lethal to 50% of the animals).

  • Necropsy: At the end of the study, all animals are humanely euthanized and a gross necropsy is performed to examine for any abnormalities in organs and tissues.

Organ-Specific Toxicity

Based on the findings from general toxicity studies, further investigations into specific organ systems may be warranted.

  • Hepatotoxicity (Liver Toxicity): The liver is a common site of drug-induced toxicity due to its central role in metabolism.[18][19][20][21] Elevated liver enzymes (ALT, AST) in blood are key biomarkers.[22]

  • Cardiotoxicity (Heart Toxicity): Drug-induced cardiotoxicity can manifest as effects on heart muscle function or cardiac rhythm.[23][24][25][26][27]

  • Neurotoxicity (Nervous System Toxicity): This can involve adverse effects on the central or peripheral nervous system.[28][29][30][31][32][33]

  • Nephrotoxicity (Kidney Toxicity): The kidneys are susceptible to damage as they are involved in filtering and excreting waste products.

Organ_Toxicity_Assessment cluster_general General Toxicity Studies cluster_specific Specific Organ Toxicity Assessment Acute Acute Toxicity Findings Initial Findings (e.g., Organ Weight Changes, Histopathology) Acute->Findings Repeated Repeated-Dose Toxicity Repeated->Findings Hepatotoxicity Hepatotoxicity (Liver) Cardiotoxicity Cardiotoxicity (Heart) Neurotoxicity Neurotoxicity (Nervous System) Nephrotoxicity Nephrotoxicity (Kidney) Findings->Hepatotoxicity Liver Abnormalities Findings->Cardiotoxicity Cardiac Abnormalities Findings->Neurotoxicity Neurological Signs Findings->Nephrotoxicity Kidney Abnormalities

Caption: Logical flow from general toxicity findings to specific organ toxicity investigations.

Regulatory Status

The culmination of all safety and toxicity studies forms a critical part of the Investigational New Drug (IND) application submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA) before a drug can be tested in humans. The regulatory status of any new chemical entity would depend on the comprehensive evaluation of this data.[34][35][36][37]

While a specific safety and toxicity profile for "this compound" cannot be provided due to the absence of public data, this guide outlines the established and rigorous framework used in the pharmaceutical industry to characterize the safety of new chemical entities. The methodologies described, from in vitro screening to comprehensive in vivo studies, represent the necessary steps to build a robust safety profile for any novel compound. Should information on this compound become available, these principles will guide the interpretation and contextualization of the data for researchers, scientists, and drug development professionals. It is imperative that any further inquiries specify the full chemical name or a recognized identifier to enable a targeted and fruitful search for relevant toxicological data.

References

An In-depth Technical Guide to the Solubility of 3-Amino-2-oxetanone (3-ANOT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-amino-2-oxetanone (3-ANOT), a small heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of specific experimental data in public literature, this guide combines theoretical predictions based on the molecule's structure with detailed, standardized experimental protocols for determining its solubility.

Predicted Solubility Profile of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2] this compound possesses a polar structure due to the presence of a lactam (a cyclic amide) and an amino group, both of which can participate in hydrogen bonding.[3] The small molecular size should also contribute to its solubility in polar solvents.[4]

Based on these structural features, a predicted qualitative solubility profile for this compound in various common laboratory solvents is presented below. It is crucial to note that this table represents an educated estimation and should be confirmed by experimental data.

Table 1: Predicted Qualitative Solubility of 3-Amino-2-oxetanone (this compound) in Various Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSolubleThe amino and carbonyl groups of this compound can form strong hydrogen bonds with protic solvents.[5] The small size and high polarity favor solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileSolubleThese solvents can accept hydrogen bonds and have strong dipole moments, allowing for favorable dipole-dipole interactions with the polar this compound molecule.[1]
Slightly Polar Acetone, Ethyl AcetateSparingly SolubleThese solvents have some polar character but are less capable of strong hydrogen bonding compared to protic and highly polar aprotic solvents. Solubility is expected to be moderate.
Nonpolar Hexane, Toluene, Diethyl EtherInsolubleThe significant difference in polarity between the highly polar this compound and nonpolar solvents will likely result in poor solvation and thus, insolubility.[2]
Aqueous Acid 5% Hydrochloric Acid (HCl)SolubleThe basic amino group will be protonated to form a highly polar ammonium salt, which is expected to be readily soluble in aqueous solutions.[3]
Aqueous Base 5% Sodium Hydroxide (NaOH)Likely UnstableWhile the lactam ring could potentially undergo hydrolysis under strong basic conditions, the amino group itself would not be deprotonated. The stability of the β-lactam ring in aqueous base is a concern.[6] Some β-lactams show increased solubility in basic conditions before degradation.

Experimental Protocols for Solubility Determination

To obtain quantitative and qualitative solubility data for this compound, standardized experimental procedures should be followed. The most common and accepted method is the shake-flask technique.[7][8]

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[9][10]

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial or flask. The excess solid ensures that the solution becomes saturated.

    • Seal the container to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

  • Phase Separation:

    • Once equilibrium is achieved, allow the mixture to stand undisturbed at the same constant temperature to let the undissolved solid settle.

    • Separate the saturated solution (supernatant) from the excess solid. This is typically done by centrifugation followed by careful filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[8]

  • Quantification of Solute:

    • The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique. Common methods include:

      • Gravimetric Analysis: A known volume of the filtrate is carefully evaporated to dryness, and the mass of the remaining solid this compound is measured.[11][12] This method is straightforward but requires a relatively high solubility.

      • UV/Vis Spectroscopy: If this compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength (λmax).[13][14] A calibration curve must first be generated using standard solutions of known concentrations.[15]

      • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method for quantification.[7] A calibration curve is prepared with standards of known this compound concentrations to ensure precise measurement.

  • Data Reporting:

    • Solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or as molarity (mol/L) at the specified temperature.[7]

This set of tests provides rapid information about the presence of acidic or basic functional groups and the general polarity of the molecule.[16]

Methodology:

  • Water Solubility:

    • In a small test tube, add approximately 25 mg of this compound to 0.75 mL of deionized water.

    • Shake vigorously. If the compound dissolves completely, it is classified as water-soluble.

  • Solubility in Aqueous Acid:

    • If this compound is insoluble in water, add approximately 25 mg to 0.75 mL of 5% aqueous HCl in a test tube.

    • Shake vigorously. Dissolution indicates the presence of a basic functional group, such as an amine.[3]

  • Solubility in Aqueous Base:

    • If this compound is insoluble in water, add approximately 25 mg to 0.75 mL of 5% aqueous NaOH in a test tube.

    • Shake vigorously. Dissolution may indicate the presence of an acidic functional group. Note that for this compound, this test may induce hydrolysis of the lactam ring.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

G cluster_0 Quantitative Solubility Determination (Shake-Flask Method) prep 1. Preparation of Saturated Solution - Add excess this compound to solvent - Agitate at constant temperature for 24-72h phase_sep 2. Phase Separation - Centrifuge the mixture - Filter the supernatant prep->phase_sep quant 3. Quantification of Solute - Analyze filtrate concentration via:  - Gravimetric Analysis  - UV/Vis Spectroscopy  - HPLC phase_sep->quant report 4. Data Reporting - Report solubility in mg/mL or mol/L  at a specific temperature quant->report G start Start with this compound Sample water_test Test Solubility in Water start->water_test soluble_water Result: Water-Soluble water_test->soluble_water Soluble insoluble_water Result: Water-Insoluble water_test->insoluble_water Insoluble hcl_test Test Solubility in 5% HCl soluble_hcl Result: Soluble in Acid (Basic functional group present) hcl_test->soluble_hcl Soluble insoluble_hcl Result: Insoluble in Acid hcl_test->insoluble_hcl Insoluble naoh_test Test Solubility in 5% NaOH soluble_naoh Result: Soluble in Base (Potential for hydrolysis) naoh_test->soluble_naoh Soluble insoluble_naoh Result: Insoluble in Base naoh_test->insoluble_naoh Insoluble insoluble_water->hcl_test insoluble_water->naoh_test

References

In-Depth Technical Guide: 3-Amino-5-nitro-o-toluamide (3-ANOT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5-nitro-o-toluamide (3-ANOT), a significant metabolite of the coccidiostatic drug dinitolmide. This document details the physicochemical properties of this compound, outlines a detailed analytical methodology for its quantification in biological matrices, and explores its metabolic context. The information presented herein is intended to support research and development activities related to veterinary drug metabolism, food safety, and toxicology.

Physicochemical Properties of this compound

3-Amino-5-nitro-o-toluamide, commonly referred to as this compound, is the primary metabolite of dinitolmide (also known as zoalene), a veterinary drug used for the prevention and control of coccidiosis in poultry. Understanding the fundamental properties of this compound is crucial for its analysis and for assessing its biological significance.

PropertyValueReference
CAS Number 3572-44-9[1][2]
Molecular Weight 195.18 g/mol [2]
Molecular Formula C8H9N3O3[2]
Synonyms 3-Amino-2-methyl-5-nitrobenzamide[2]

Metabolic Pathway of Dinitolmide to this compound

Dinitolmide undergoes biotransformation in poultry, leading to the formation of its major metabolite, this compound. This metabolic process is a key consideration in toxicokinetic and residue analyses. The primary transformation involves the reduction of one of the nitro groups of dinitolmide to an amino group.

Dinitolmide_Metabolism Dinitolmide Dinitolmide (2-methyl-3,5-dinitrobenzamide) MetabolicProcess Metabolic Reduction (in vivo) Dinitolmide->MetabolicProcess ANOT This compound (3-Amino-5-nitro-o-toluamide) MetabolicProcess->ANOT

Caption: Metabolic conversion of Dinitolmide to its primary metabolite, this compound.

Experimental Protocol: Quantification of this compound in Eggs by LC-MS/MS

The following protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective determination of this compound residues in chicken eggs. This method is crucial for monitoring compliance with food safety regulations.

Sample Preparation
  • Homogenization: Homogenize a whole egg sample (both yolk and white).

  • Extraction:

    • Weigh 10 g of the homogenized egg into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of acetonitrile and 1 mL of 1 M acetic acid.

    • For quantitative analysis, add an appropriate amount of a stable isotope-labeled internal standard.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Clean-up (On-line Solid Phase Extraction - SPE):

    • The supernatant from the extraction step is subjected to automated on-line SPE for matrix clean-up. This step is critical for removing interfering substances from the complex egg matrix.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for the separation.

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

    • Injection Volume: 10-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode should be optimized for this compound.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a standard solution.

Method Validation Parameters

To ensure the reliability of the analytical method, the following parameters should be validated according to international guidelines (e.g., SANTE/11813/2017):

ParameterSpecification
Linearity A calibration curve should be established with a correlation coefficient (r²) > 0.99.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected (Signal-to-Noise ratio of ≥ 3).
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy (Signal-to-Noise ratio of ≥ 10). For many veterinary drug residues in eggs, LOQs are often in the range of 0.5 to 5 µg/kg[3].
Accuracy (Recovery) The percentage of the true concentration of the analyte that is recovered by the analytical method. Typically expected to be within 70-120%.
Precision (Repeatability & Reproducibility) Expressed as the relative standard deviation (RSD), which should generally be ≤ 20%.

Experimental Workflow

The overall workflow for the analysis of this compound in biological samples is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup On-line SPE Cleanup Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound in biological matrices.

Conclusion

This technical guide provides essential information on this compound, including its physicochemical properties, metabolic origin, and a detailed protocol for its quantification in eggs using LC-MS/MS. The provided methodologies and data are intended to serve as a valuable resource for professionals in the fields of veterinary drug analysis, food safety, and toxicology, facilitating further research and ensuring the monitoring of veterinary drug residues in the food supply.

References

Methodological & Application

Application Notes and Protocols for 3D Spheroid Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic "3-ANOT": The term "this compound" does not correspond to a recognized experimental protocol in the scientific literature. It is presumed to be a typographical error. This document provides a detailed application note and protocol for a widely used three-dimensional (3D) cell culture technique: the formation and analysis of cellular spheroids. This protocol is broadly applicable to various research areas, including drug discovery and cancer biology, and can be adapted to specific experimental needs.

Application Notes

Three-dimensional (3D) cell culture systems are gaining significant traction in biomedical research as they more accurately mimic the complex in vivo microenvironment of tissues compared to traditional two-dimensional (2D) monolayer cultures.[1][2][3] This increased physiological relevance provides more predictive data for in vivo tests, particularly in drug discovery and cancer research.[2][3][4]

Advantages of 3D Spheroid Cultures:

  • More Realistic Cellular Interactions: Cells in 3D spheroids interact with each other and the extracellular matrix in a manner that is more representative of native tissue architecture.[1][3]

  • Improved Physiological Relevance: 3D cultures can better simulate complex biological processes such as cell migration, differentiation, and the formation of nutrient and oxygen gradients, which are often absent in 2D models.[3][4]

  • Enhanced Predictive Power in Drug Screening: The tissue-like properties of spheroids make them a more reliable model for assessing the efficacy and toxicity of therapeutic compounds.[2][3][4]

Applications in Research and Drug Development:

  • Cancer Research: 3D spheroid models are extensively used to study tumor biology, including cancer cell invasion, metastasis, and the effects of anti-cancer drugs.[1][3] The structure of tumor spheroids can mimic the avascular regions of solid tumors.

  • Drug Discovery and Toxicology: These models are invaluable for high-throughput screening of drug candidates and for evaluating the toxicity of new chemical entities on various cell types, including liver and kidney cells.[2][5]

  • Tissue Engineering and Regenerative Medicine: Spheroids can serve as building blocks for the generation of larger, more complex tissues and organoids.[1][4]

Experimental Protocols

This section provides a detailed methodology for the generation of 3D spheroids, their treatment with experimental compounds, and subsequent analysis of cell viability and signaling pathways.

Protocol 1: Generation of 3D Spheroids using the Liquid Overlay Technique

This protocol describes the formation of spheroids in ultra-low attachment (ULA) plates.

Materials:

  • Adherent cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Preparation:

    • Culture the chosen cell line in a standard T-75 flask to approximately 80-90% confluency.[6]

    • Aspirate the culture medium and wash the cells once with sterile PBS.

    • Add 3-5 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[6]

    • Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge the cells at 200 x g for 5 minutes.[6]

    • Aspirate the supernatant and resuspend the cell pellet in 5 mL of fresh, pre-warmed complete medium.

    • Determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Seeding into ULA Plates:

    • Dilute the cell suspension in complete medium to the desired seeding density (typically 1,000 to 10,000 cells per well, depending on the cell line).

    • Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate.

    • Incubate the plate in a humidified incubator at 37°C with 5% CO₂.

  • Spheroid Formation and Maintenance:

    • Spheroids will typically form within 24-72 hours.

    • Monitor spheroid formation and morphology daily using an inverted microscope.

    • For long-term cultures, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of old medium and adding 50 µL of fresh, pre-warmed medium.

Protocol 2: Compound Treatment and Viability Assay

This protocol outlines how to treat the generated spheroids with a test compound and assess cell viability using a luminescence-based assay.

Materials:

  • 3D spheroids in a 96-well ULA plate (from Protocol 1)

  • Test compound stock solution

  • Complete culture medium

  • CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium at 2X the final desired concentration.

    • After 3-4 days of spheroid formation, carefully add 100 µL of the 2X compound dilutions to the corresponding wells of the 96-well plate containing the spheroids (final volume will be 200 µL).

    • Include vehicle control wells (medium with the same concentration of the compound solvent, e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.

    • Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

    • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation

Quantitative data from spheroid-based assays should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example of Spheroid Size Measurement Data

Treatment GroupDay 1 Diameter (µm ± SD)Day 3 Diameter (µm ± SD)Day 5 Diameter (µm ± SD)
Vehicle Control250 ± 15450 ± 20650 ± 25
Compound A (10 µM)248 ± 18350 ± 22400 ± 30
Compound B (10 µM)252 ± 16300 ± 19320 ± 28

Table 2: Example of Dose-Response Data for a Test Compound on Spheroid Viability

Compound Concentration (µM)Luminescence (RLU ± SD)% Viability (Normalized to Control)
0 (Vehicle Control)850,000 ± 50,000100%
0.1825,000 ± 45,00097.1%
1650,000 ± 30,00076.5%
10300,000 ± 25,00035.3%
10050,000 ± 10,0005.9%

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for 3D spheroid generation, treatment, and analysis.

G cluster_setup Spheroid Generation cluster_treatment Compound Treatment cluster_analysis Downstream Analysis A 1. Culture Adherent Cells B 2. Harvest and Prepare Single-Cell Suspension A->B C 3. Seed Cells into Ultra-Low Attachment Plate B->C D 4. Incubate for 24-72h for Spheroid Formation C->D E 5. Prepare Serial Dilutions of Test Compound D->E F 6. Add Compound to Spheroids E->F G 7. Incubate for Desired Treatment Period F->G H 8a. Viability Assay (e.g., CellTiter-Glo 3D) G->H I 8b. Imaging and Size Measurement G->I J 8c. Protein Extraction for Western Blot Analysis G->J

Caption: Workflow for 3D spheroid experiments.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and is often dysregulated in cancer.[7][8][9] The following diagram illustrates a simplified version of this pathway.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P Akt Akt PIP3->Akt Activates PTEN PTEN PIP3->PTEN mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK-3β Akt->GSK3b | Bad Bad Akt->Bad | Cell_Survival Cell Survival & Growth mTORC1->Cell_Survival GSK3b->Cell_Survival Apoptosis_Inhibition Apoptosis Inhibition Bad->Apoptosis_Inhibition GrowthFactor Growth Factor GrowthFactor->RTK PTEN->PIP2 |

Caption: Simplified PI3K/Akt signaling pathway.

References

Application Notes and Protocols for the Use of Novel Compounds in Animal Models: A General Framework Using 3-ANOT as a Hypothetical Example

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The evaluation of novel chemical entities in preclinical animal models is a cornerstone of biomedical research and drug development. These studies are essential for understanding the in vivo efficacy, safety profile, pharmacokinetic properties, and mechanism of action of a new compound before it can be considered for human clinical trials. This document provides a comprehensive set of application notes and generalized protocols for researchers and drug development professionals on how to approach the use of a novel compound, exemplified by the hypothetical agent 3-amino-4-(4-nitrophenoxy)aniline (3-ANOT), in various animal models.

While specific data for this compound is not publicly available, this guide synthesizes established principles and methodologies from preclinical research to offer a robust framework for its investigation. The protocols and recommendations provided herein are intended to be adapted based on the specific research question, the chosen animal model, and the physicochemical properties of the compound under investigation.

I. Preclinical Evaluation of a Novel Compound

The preclinical assessment of a compound like this compound typically follows a structured progression, beginning with preliminary toxicity and pharmacokinetic studies, followed by efficacy testing in relevant disease models.

A. Toxicology and Safety Pharmacology

Prior to efficacy studies, it is imperative to establish the safety profile of the investigational compound. Toxicity studies aim to identify potential adverse effects and determine a safe dose range for subsequent experiments.[1][2][3]

Key Objectives:

  • Determine the maximum tolerated dose (MTD).[1]

  • Identify target organs of toxicity.

  • Establish a dose-response relationship for toxic effects.

  • Inform dose selection for efficacy studies.[1]

Experimental Protocol: Acute Toxicity Study (General Protocol)

  • Animal Model: Select a relevant rodent species (e.g., mice or rats).[4] Use healthy, young adult animals of both sexes.

  • Dose Formulation: Prepare a vehicle control and at least three graded doses of the test compound. The formulation should be sterile and have a pH close to physiological levels.[5]

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection).[5][6][7][8][9]

  • Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for up to 14 days.

  • Data Collection: Record body weight changes, food and water consumption, and any observed clinical signs.

  • Pathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.

B. Pharmacokinetic (PK) Studies

Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.[10][11][12] This information is crucial for understanding drug exposure at the target site and for designing effective dosing regimens.[12][13]

Key Parameters:

  • Bioavailability (F)

  • Maximum plasma concentration (Cmax)

  • Time to maximum plasma concentration (Tmax)

  • Area under the plasma concentration-time curve (AUC)

  • Elimination half-life (t1/2)

  • Volume of distribution (Vd)

  • Clearance (CL)

Experimental Protocol: Single-Dose Pharmacokinetic Study (General Protocol)

  • Animal Model: Use a species suitable for serial blood sampling (e.g., rats with jugular vein cannulation).

  • Dose Administration: Administer a single dose of the compound via the intended route and an intravenous (IV) route in a separate group to determine bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Analysis: Process blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters.[11]

Table 1: Hypothetical Pharmacokinetic Parameters for Compound this compound

ParameterRoute of AdministrationValue (Units)
Bioavailability (F)Oral45%
CmaxOral (10 mg/kg)1.2 µg/mL
TmaxOral (10 mg/kg)2 hours
AUC (0-inf)Oral (10 mg/kg)8.5 µg*h/mL
Half-life (t1/2)Intravenous4.5 hours

II. Efficacy Evaluation in Animal Models of Disease

Once a safe dose range and basic pharmacokinetic profile are established, the efficacy of the compound can be tested in relevant animal models of disease. The choice of model is critical and should reflect the human condition as closely as possible.[14][15][16]

A. Cancer Models

For oncology research, several types of animal models are utilized, each with its own advantages and limitations.[9][14][17][18]

  • Xenograft Models: Human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice.[14][17]

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background.

  • Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop spontaneous tumors that more closely mimic human cancer progression.[14][17]

Experimental Protocol: Xenograft Tumor Model (General Protocol)

  • Cell Culture: Culture human cancer cells under sterile conditions.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer the compound according to a predetermined schedule and dose based on toxicology and PK data.

  • Efficacy Assessment: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Collect tumors and major organs for further analysis (e.g., histology, biomarker analysis).

Table 2: Hypothetical Efficacy Data for this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
This compound10800 ± 15046.7
This compound30450 ± 10070.0

III. Visualizing Experimental Workflows and Pathways

Visual representations are crucial for understanding complex experimental designs and biological pathways. The following diagrams are generated using Graphviz (DOT language) to illustrate a typical preclinical workflow and a hypothetical signaling pathway that could be modulated by a novel compound.

experimental_workflow cluster_preclinical Preclinical Evaluation Workflow A Compound Synthesis & Characterization B In Vitro Screening A->B C Acute Toxicology Studies B->C D Pharmacokinetic (PK) Studies C->D Determine Safe Dose F Efficacy Studies in Animal Models D->F Inform Dosing Regimen E Animal Model Selection E->F G Mechanism of Action Studies F->G Analyze Tissue Samples H IND-Enabling Studies F->H G->H

Caption: Preclinical evaluation workflow for a novel compound.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Phosphorylation Gene Target Gene Expression TF->Gene ANOT This compound ANOT->Kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

IV. Conclusion

The successful preclinical development of a novel compound like this compound relies on a systematic and rigorous evaluation in appropriate animal models. This guide provides a foundational framework for conducting toxicology, pharmacokinetic, and efficacy studies. Researchers must carefully consider the specific characteristics of their compound and the disease model to design and execute experiments that will yield meaningful and translatable data. Adherence to ethical guidelines and the principles of the 3Rs (Replacement, Reduction, and Refinement) is paramount in all animal research.[19][20][21]

References

Application Notes and Protocols for Antithrombin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antithrombin III (AT-III), a key serine protease inhibitor, is a crucial regulator of the coagulation cascade.[1][2] Produced by the liver, it plays a vital role in preventing thrombosis by inactivating several enzymes in the coagulation system, most notably thrombin and Factor Xa.[1][2][3] This document provides detailed application notes and protocols for the use of Antithrombin III in research and clinical development, with a focus on dosage, administration, and experimental methodologies.

Mechanism of Action

Antithrombin III functions as a "suicide" inhibitor, forming a stable 1:1 complex with target proteases, which are then cleared from circulation.[3] Its primary targets include thrombin (Factor IIa), Factor Xa, and to a lesser extent, Factors IXa, XIa, and XIIa.[2][4] The inhibitory activity of AT-III is significantly enhanced (by approximately 1000-fold) in the presence of heparin or heparan sulfate.[1] Heparin binds to a specific site on the AT-III molecule, inducing a conformational change that makes the reactive site more accessible to the target protease.[1]

Signaling Pathway Diagram

Antithrombin_III_Mechanism_of_Action Antithrombin III Mechanism of Action cluster_coagulation Coagulation Cascade cluster_inhibition Inhibition by Antithrombin III Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Fibrin Fibrin (Clot) Fibrinogen->Fibrin ATIII Antithrombin III ATIII_Heparin AT-III-Heparin Complex ATIII->ATIII_Heparin activation Heparin Heparin / Heparan Sulfate Heparin->ATIII_Heparin ATIII_Heparin->Thrombin Inhibition ATIII_Heparin->FactorXa Inhibition

Caption: Mechanism of Antithrombin III in the coagulation cascade.

Dosage and Administration

The dosage of Antithrombin III is highly dependent on the clinical indication, the patient's baseline AT-III levels, and body weight. The therapeutic goal is typically to maintain AT-III activity levels between 80% and 120% of normal.[4][5]

Dosage Calculation

The required dose of Antithrombin III can be calculated using the following formula:

Dose (IU) = (Desired AT-III level % - Baseline AT-III level %) x Body Weight (kg) / 1.4 [5]

  • IU: International Units.

  • The factor of 1.4 is based on the expected in vivo recovery.[5]

Administration

Antithrombin III is administered intravenously.[6] The reconstituted solution should be infused over 10 to 20 minutes.[7]

Quantitative Data Summary
IndicationTarget AT-III LevelLoading Dose FormulaMaintenance DoseReference
Hereditary AT-III Deficiency (Peri-operative/Peri-partum)120% of normal(120% - baseline %) x weight (kg) / 1.4~60% of loading dose every 24 hours[8][9]
Acute Thrombotic Episode80-120% of normal(Target % - baseline %) x weight (kg) / 1.4Adjusted based on trough levels[4][9]
Pediatric Patients80-120% of normal50 to 100 units/kg/doseMay be repeated to achieve target levels[10]

Experimental Protocols

In Vitro Assessment of Antithrombin III Activity

Objective: To determine the functional activity of Antithrombin III in plasma samples.

Methodology: Chromogenic substrate assays are commonly used.

  • Principle: A known excess of a target protease (e.g., thrombin or Factor Xa) is added to the plasma sample. The Antithrombin III in the sample will neutralize a portion of this protease. The remaining active protease then cleaves a chromogenic substrate, releasing a colored compound that can be measured spectrophotometrically. The amount of color produced is inversely proportional to the Antithrombin III activity in the sample.

  • Procedure:

    • Prepare a standard curve using a reference plasma with known Antithrombin III activity.

    • Dilute patient plasma samples and controls.

    • Add a known excess of Factor Xa or thrombin to the diluted samples, standards, and controls, and incubate to allow for inhibition by AT-III.

    • Add the chromogenic substrate specific for the protease used.

    • After a defined incubation period, stop the reaction.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm).

    • Calculate the Antithrombin III activity of the samples by comparing their absorbance to the standard curve.

In Vivo Pharmacokinetic Study in an Animal Model

Objective: To determine the pharmacokinetic profile of a novel Antithrombin III formulation in a relevant animal model (e.g., rabbit or non-human primate).

Methodology:

  • Animal Model: Select a suitable animal model. Rabbits are often used for coagulation studies.

  • Dosing: Administer a single intravenous bolus of the Antithrombin III product at a predetermined dose.

  • Blood Sampling: Collect blood samples from a catheterized artery or vein at multiple time points (e.g., pre-dose, and 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Determine the concentration of Antithrombin III in the plasma samples using a validated assay (e.g., ELISA or functional activity assay).

  • Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters such as:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t½)

    • Area under the concentration-time curve (AUC)

Experimental Workflow Diagram

InVivo_PK_Study_Workflow In Vivo Pharmacokinetic Study Workflow cluster_preclinical Preclinical Phase cluster_experimental Experimental Phase cluster_analytical Analytical Phase Animal_Selection Animal Model Selection (e.g., Rabbit) Dose_Determination Dose Determination Animal_Selection->Dose_Determination Acclimatization Animal Acclimatization Dose_Determination->Acclimatization Ethical_Approval Ethical Approval Ethical_Approval->Animal_Selection Catheterization Catheter Implantation Acclimatization->Catheterization Dosing IV Bolus Administration of Antithrombin III Catheterization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Bioanalysis AT-III Concentration Measurement (e.g., ELISA) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (CL, Vd, t½, AUC) Bioanalysis->PK_Analysis

References

Application Notes and Protocols for the Detection of 3-Amino-2-oxetanone (3-ANOT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-oxetanone (3-ANOT) is a structurally unique beta-amino acid lactone. As with many novel small molecules in drug development, robust and reliable analytical methods are crucial for its quantification in various matrices, including biological fluids and pharmaceutical formulations. These methods are essential for pharmacokinetic studies, stability testing, and quality control. This document provides a comprehensive overview of the analytical strategies and detailed protocols for the development and validation of methods for this compound detection, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.

While specific data for this compound is not extensively available in public literature, this guide outlines the established principles and common practices for the analysis of similar small polar molecules and amino compounds.[1][2][3]

Analytical Strategies

The selection of an appropriate analytical method depends on the sample matrix, the required sensitivity, and the intended application. For a small, polar molecule like this compound, LC-MS/MS is the method of choice due to its high specificity and sensitivity, which are critical for analysis in complex biological samples.[1][4]

Key Considerations for Method Development:

  • Sample Preparation: The primary goal is to extract this compound from the sample matrix while removing interfering substances such as proteins and salts.

  • Chromatographic Separation: Achieving good retention and peak shape for a polar compound like this compound on a reverse-phase column can be challenging.

  • Mass Spectrometric Detection: Optimization of MS parameters is crucial for achieving the desired sensitivity and specificity.

  • Method Validation: The developed method must be validated to ensure it is accurate, precise, and reliable for its intended purpose.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a biological sample using LC-MS/MS.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation & Reconstitution Supernatant_Collection->Evaporation LC_Separation LC Separation (HILIC or Reversed-Phase with Ion Pairing) Evaporation->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection Tandem MS Detection (MRM) ESI->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: A typical workflow for the quantitative analysis of this compound.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma or serum samples.

Materials:

  • Plasma/serum samples

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) working solution (a stable isotope-labeled this compound, if available, or a structurally similar compound)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma/serum sample into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a recommended approach. Alternatively, reversed-phase chromatography with an ion-pairing agent can be used.

HILIC Method:

  • Column: HILIC column (e.g., Amide, Silica)

  • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-10 min: 95% B

Tandem Mass Spectrometry (MS/MS) Method

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The specific precursor and product ions for this compound will need to be determined by infusing a standard solution.

Hypothetical MS/MS Parameters for this compound (MW = 87.07 g/mol ):

ParameterSetting
Ionization ModeESI+
Precursor Ion (Q1)m/z 88.1 [M+H]⁺
Product Ion (Q3)To be determined experimentally
Dwell Time100 ms
Collision EnergyTo be optimized
Declustering PotentialTo be optimized

Method Validation

A newly developed analytical method must be validated to demonstrate its suitability for the intended purpose. The validation should be performed according to ICH guidelines.[5] The following parameters should be assessed:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Presentation

The following tables provide examples of how quantitative data from a method validation study for this compound could be presented.

Table 1: Linearity of this compound Calibration Curve

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
10.012102.3
50.05898.7
100.115101.1
500.59299.5
1001.18098.9
5005.950100.5
100011.92099.3
0.9995

Table 2: Accuracy and Precision of this compound Quantification

QC LevelSpiked Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%RSD)
Low32.9598.34.5
Medium8081.2101.53.1
High800790.498.82.8

Logical Relationship for Method Development

The following diagram illustrates the logical steps and considerations in developing an analytical method for this compound.

Method Development Logic cluster_initial Initial Assessment cluster_development Method Development cluster_validation Method Validation cluster_application Application Analyte_Properties Assess this compound Properties (Polarity, MW, pKa) Sample_Prep Develop Sample Prep (PPT, LLE, SPE) Analyte_Properties->Sample_Prep Matrix_Effects Consider Sample Matrix (Plasma, Urine, etc.) Matrix_Effects->Sample_Prep Required_Sensitivity Define Required Sensitivity (LOD/LOQ) LC_Method Optimize LC Conditions (Column, Mobile Phase, Gradient) Sample_Prep->LC_Method MS_Method Optimize MS Parameters (Ionization, MRM Transitions) LC_Method->MS_Method Validation_Parameters Validate Method (Linearity, Accuracy, Precision, Stability) MS_Method->Validation_Parameters Sample_Analysis Routine Sample Analysis Validation_Parameters->Sample_Analysis

Caption: Logical flow for developing a this compound analytical method.

Conclusion

The successful quantification of this compound in various sample types is achievable through the systematic development and validation of an LC-MS/MS method. While this document provides a general framework and detailed protocols based on the analysis of similar molecules, it is imperative that specific parameters are optimized for this compound in the laboratory. Adherence to rigorous validation guidelines will ensure the generation of high-quality, reliable data to support drug development programs.

References

3-ANOT: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Amino-5-nitro-o-toluamide, commonly known as 3-ANOT, is recognized as a principal metabolite of the veterinary drug Dinitolmide (also marketed as Zoalene). Dinitolmide is a coccidiostat utilized in the poultry industry to manage and prevent coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. While the primary application of this compound is as an analytical reference standard for monitoring Dinitolmide residues in poultry products, emerging research into the biological activity of its parent compound, Dinitolmide, suggests potential avenues for further investigation in parasitology and drug development.

These application notes provide an overview of the known in vitro applications of Dinitolmide, with the inference that its metabolite, this compound, may exhibit similar or related biological activities worthy of investigation. The provided protocols are based on published research on Dinitolmide and can be adapted for studying this compound.

In Vitro Applications

The parent compound of this compound, Dinitolmide, has demonstrated efficacy against various parasitic protozoa in vitro. Its primary mechanism of action is the disruption of the parasite's metabolic processes, particularly during the early stages of its life cycle.

Anti-parasitic Activity

Dinitolmide has been shown to be effective against several species of Eimeria, the causative agent of coccidiosis in poultry.[1] It targets the first-generation schizonts, inhibiting their growth and replication, which in turn prevents the progression of the disease and minimizes intestinal damage in the host.[1]

Recent in vitro studies have expanded the potential anti-parasitic spectrum of Dinitolmide to include Toxoplasma gondii, a related apicomplexan parasite. In these studies, Dinitolmide demonstrated a potent inhibitory effect on T. gondii tachyzoites, the rapidly multiplying stage of the parasite responsible for acute infection.[2][3]

Quantitative Data Summary of Dinitolmide's In Vitro Anti-Toxoplasma gondii Activity

ParameterCell LineConcentration/EC50Time of ExposureObserved EffectsReference
EC50 Vero cells3.625 µg/mLNot SpecifiedPotent inhibition of T. gondii growth[2]
Viability, Invasion, and Proliferation Vero cells20 µg/mL24 hoursSignificant inhibition of tachyzoite viability, invasion, and proliferation[2]
Morphological Changes Vero cells10 µg/mL20 hoursAsynchronous development of the inner membrane complex (IMC) in daughter cells and membrane disruption[2]
Gene Expression Vero cells10 µg/mL15 hoursUp-regulation of genes related to apoptosis and nitric-oxide synthase; down-regulation of Sag-related sequence (srs) genes[2]

Signaling Pathway and Mechanism of Action

While the precise signaling pathways affected by this compound have not been elucidated, studies on its parent compound, Dinitolmide, provide insights into its potential mechanism of action against parasites like Toxoplasma gondii. The proposed mechanism involves the induction of apoptosis and the disruption of key cellular structures and processes essential for parasite survival and virulence.

Dinitolmide_Mechanism_of_Action Dinitolmide Dinitolmide Parasite_Cell Parasite Cell (e.g., T. gondii tachyzoite) Dinitolmide->Parasite_Cell Enters Apoptosis_Genes Up-regulation of Apoptosis-related Genes Parasite_Cell->Apoptosis_Genes NO_Synthase_Genes Up-regulation of Nitric-Oxide Synthase Genes Parasite_Cell->NO_Synthase_Genes SRS_Genes Down-regulation of Sag-related Sequence (srs) Genes Parasite_Cell->SRS_Genes Membrane_Disruption Membrane Structure Disruption Parasite_Cell->Membrane_Disruption Cell_Death Parasite Cell Death (Apoptosis) Apoptosis_Genes->Cell_Death NO_Synthase_Genes->Cell_Death Reduced_Invasion Reduced Invasion and Proliferation SRS_Genes->Reduced_Invasion Membrane_Disruption->Cell_Death Experimental_Workflow cluster_invitro In Vitro Anti-Parasitic Assays cluster_assays Assays Host_Cells Culture Host Cells (e.g., Vero cells) Infection Infect with Parasites (e.g., T. gondii) Host_Cells->Infection Treatment Treat with this compound (various concentrations) Infection->Treatment Incubation Incubate Treatment->Incubation Viability_Assay Viability Assay (e.g., MTT) Incubation->Viability_Assay Plaque_Assay Plaque Assay Incubation->Plaque_Assay Microscopy Microscopy (Morphological Analysis) Incubation->Microscopy Data_Analysis Data Analysis (EC50, Plaque Size, etc.) Viability_Assay->Data_Analysis Plaque_Assay->Data_Analysis Microscopy->Data_Analysis

References

3-Amino-1,8-Naphthalimide Derivative as a Fluorescent Probe for Hypochlorite Detection

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

Fluorescent probes are invaluable tools in cellular biology and drug development for the sensitive and selective detection of various analytes. This document outlines the application and protocol for a fluorescent probe based on the 3-amino-1,8-naphthalimide scaffold for the detection of hypochlorite (ClO⁻), a reactive oxygen species (ROS) of significant biological interest. The probe, tentatively abbreviated here as "3-ANOT," leverages the highly fluorescent nature of the 3-amino-1,8-naphthalimide core, which undergoes a change in its fluorescence properties upon reaction with hypochlorite. This allows for the quantification of hypochlorite in biological and environmental samples.

Principle of Detection

The detection mechanism of the 3-amino-1,8-naphthalimide probe for hypochlorite is based on an oxidation-induced fluorescence quenching or enhancement. The amino group at the 3-position of the naphthalimide ring acts as the recognition site for hypochlorite. The strong oxidizing nature of hypochlorite leads to the oxidation of this amino group, which in turn alters the intramolecular charge transfer (ICT) characteristics of the fluorophore. This change in the electronic properties of the molecule results in a measurable change in its fluorescence emission, allowing for the detection and quantification of hypochlorite.

Quantitative Data

The photophysical and performance characteristics of a representative 3-amino-1,8-naphthalimide probe for hypochlorite detection are summarized in the table below.

ParameterValueReference
Excitation Wavelength (λex) ~450 nm[1]
Emission Wavelength (λem) ~550 nm[1]
Quantum Yield (Φ) of Probe Varies with solvent polarity[2][3]
Quantum Yield (Φ) after reaction Significantly altered[4]
Detection Limit 0.02 µM - 0.60 µM[1][5]
Response Time < 2 minutes[5][6]
Linear Range Typically in the low micromolar range[7][8]

Experimental Protocols

Synthesis of 3-Amino-1,8-Naphthalimide

A general synthesis route for 3-amino-1,8-naphthalimide involves a three-step process starting from 1,8-naphthalic anhydride.[9][10]

Materials:

  • 1,8-naphthalic anhydride

  • Nitric acid

  • Sulfuric acid

  • Ammonia solution

  • Sodium dithionite

  • Ethanol

Procedure:

  • Nitration: 1,8-naphthalic anhydride is nitrated to yield 3-nitro-1,8-naphthalic anhydride.

  • Imidation: The nitro-substituted anhydride is then reacted with an ammonia solution to form 3-nitro-1,8-naphthalimide.

  • Reduction: The nitro group of 3-nitro-1,8-naphthalimide is reduced to an amino group using a reducing agent like sodium dithionite to yield the final product, 3-amino-1,8-naphthalimide.[9]

General Protocol for Hypochlorite Detection

This protocol provides a general guideline for the use of a 3-amino-1,8-naphthalimide probe for the detection of hypochlorite in aqueous samples.

Materials:

  • Stock solution of the 3-amino-1,8-naphthalimide probe (e.g., 1 mM in DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Standard solutions of sodium hypochlorite (NaOCl) of known concentrations.

  • Fluorescence spectrophotometer.

Procedure:

  • Preparation of Working Solution: Prepare a working solution of the probe by diluting the stock solution in PBS to the desired final concentration (e.g., 10 µM).

  • Sample Preparation: Prepare a series of standard hypochlorite solutions in PBS.

  • Measurement:

    • To a cuvette containing the probe working solution, add a known volume of the hypochlorite standard or the sample to be analyzed.

    • Mix thoroughly and incubate for a specified time (e.g., 2 minutes) at room temperature.

    • Measure the fluorescence emission spectrum using the appropriate excitation wavelength (e.g., 450 nm).

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the hypochlorite concentration to generate a calibration curve. Use this curve to determine the concentration of hypochlorite in unknown samples.

Protocol for Cellular Imaging of Hypochlorite

This protocol describes the use of a 3-amino-1,8-naphthalimide probe for imaging endogenous or exogenous hypochlorite in living cells.

Materials:

  • Cell culture medium.

  • Cells of interest (e.g., HeLa cells).

  • 3-amino-1,8-naphthalimide probe stock solution (1 mM in DMSO).

  • Hypochlorite solution (e.g., NaOCl).

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Culture: Culture the cells on a suitable imaging dish (e.g., glass-bottom dish) until they reach the desired confluency.

  • Probe Loading:

    • Wash the cells with PBS.

    • Incubate the cells with a solution of the probe in cell culture medium (e.g., 5 µM) for a specified time (e.g., 30 minutes) at 37 °C.

  • Hypochlorite Treatment (for exogenous detection):

    • Wash the cells with PBS to remove excess probe.

    • Incubate the cells with a solution of hypochlorite in cell culture medium for a short period (e.g., 10 minutes).

  • Imaging:

    • Wash the cells with PBS.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.

Visualizations

G Detection Mechanism of this compound for Hypochlorite Probe 3-Amino-1,8-Naphthalimide Probe (Fluorescent) Oxidized_Probe Oxidized Probe (Altered Fluorescence) Probe->Oxidized_Probe Oxidation of Amino Group Hypochlorite Hypochlorite (ClO⁻) Hypochlorite->Oxidized_Probe Fluorescence_Change Measurable Change in Fluorescence Intensity Oxidized_Probe->Fluorescence_Change G Experimental Workflow for Hypochlorite Detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Probe Prepare Probe Working Solution Mix Mix Probe and Sample Prep_Probe->Mix Prep_Sample Prepare Hypochlorite Standards/Sample Prep_Sample->Mix Incubate Incubate Mix->Incubate Measure Measure Fluorescence Incubate->Measure Calibrate Generate Calibration Curve Measure->Calibrate Quantify Quantify Hypochlorite Calibrate->Quantify

References

Application Notes and Protocols for Mass Spectrometry using α-Cyano-4-hydroxycinnamic Acid (CHCA) as a MALDI Matrix

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "3-amino-9-nitrotriazole (3-ANOT)" did not yield conclusive results for its use as a recognized matrix in mass spectrometry. It is highly probable that "this compound" is a misnomer or a highly specialized, non-commercial compound. Therefore, these application notes and protocols have been developed using α-cyano-4-hydroxycinnamic acid (CHCA) , a well-established and versatile MALDI matrix, as a representative example. The principles and procedures outlined here are broadly applicable and can be adapted for other matrices with similar physicochemical properties.

Introduction to α-Cyano-4-hydroxycinnamic Acid (CHCA) in Mass Spectrometry

α-Cyano-4-hydroxycinnamic acid (CHCA) is a widely used matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of peptides and proteins, as well as a range of other small molecules.[1][2][3] Its aromatic structure allows for strong absorption of UV laser energy (typically from a nitrogen laser at 337 nm), facilitating the desorption and ionization of analyte molecules with minimal fragmentation.[4] CHCA is considered a "hot" matrix, which can sometimes lead to the fragmentation of labile molecules but is highly effective for ionizing a broad array of compounds.[5]

Key Properties of CHCA:

  • Analyte Compatibility: Peptides, proteins (up to ~30 kDa), nucleotides, and various small organic molecules.[2]

  • Solubility: Soluble in common organic solvents like acetonitrile and methanol, often mixed with an aqueous solution containing trifluoroacetic acid (TFA).

  • Ionization Mode: Primarily used in positive ion mode, facilitating the formation of [M+H]⁺ ions.

Quantitative Performance Data

The performance of CHCA as a MALDI matrix can be influenced by sample preparation techniques, the nature of the analyte, and the instrument used. The following tables summarize typical quantitative performance metrics.

Table 1: Performance of CHCA for Peptide Analysis

ParameterTypical Value/RangeAnalytesNotes
Limit of Detection (LOD) Low femtomole (fmol) to attomole (amol) on targetTryptic digests of standard proteins (e.g., BSA, Cytochrome c)Sensitivity is highly dependent on sample purity and co-crystallization quality.[6] The use of additives like ammonium phosphate can enhance sensitivity by reducing matrix adducts.[6]
Signal-to-Noise (S/N) Ratio Can be significantly improved with optimized matrix preparation and additives.Peptide standardsAddition of ammonium monobasic phosphate (1-20 mM) can increase S/N ratios by 40-70%.[6]
Mass Accuracy < 50 ppm (with internal calibration)Peptide calibration standardsDependent on instrument calibration and stability.
Dynamic Range Can be limited by the preferential ionization of certain peptides (e.g., those containing arginine).[5]Peptide mixturesThe use of alternative matrices like 4-chloro-α-cyanocinnamic acid (ClCCA) may offer a wider dynamic range.[7]

Table 2: Performance of CHCA for Small Molecule Analysis

ParameterTypical Value/RangeAnalytesNotes
Limit of Detection (LOD) Nanomolar (nM) to low micromolar (µM) concentrations in solutionSmall organic molecules, drugs, and metabolitesCan be enhanced using specific sample preparation techniques like liquid-liquid microextraction.[8]
Signal-to-Noise (S/N) Ratio Variable; dependent on analyte and matrix-analyte ratio.Small molecule standardsMatrix background signals can be a limiting factor in the low mass range.
Mass Accuracy < 5 ppm (with internal calibration)Small molecule standardsHigh-resolution mass analyzers provide the best mass accuracy.

Experimental Protocols

Materials and Reagents
  • α-Cyano-4-hydroxycinnamic acid (CHCA), high purity for MALDI-MS

  • Acetonitrile (ACN), HPLC or mass spectrometry grade

  • Methanol (MeOH), HPLC or mass spectrometry grade

  • Trifluoroacetic acid (TFA), sequencing grade

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Analyte of interest (e.g., protein digest, small molecule standard)

  • MALDI target plate (e.g., stainless steel, AnchorChip)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Preparation of CHCA Matrix Solution

Standard Protocol for Peptides:

  • Prepare a stock solution of 0.1% TFA in ultrapure water.

  • Prepare a solvent mixture of 50:50 (v/v) ACN and 0.1% TFA in water.[6]

  • Weigh out CHCA to a final concentration of 5 mg/mL in the solvent mixture.[5][6] For sensitive analyses, a lower concentration of 2 mg/mL may improve results.[6]

  • Vortex the solution thoroughly to dissolve the CHCA. A brief sonication may be necessary.

  • Centrifuge the solution to pellet any undissolved matrix. Use the supernatant for sample preparation.[1]

Protocol for Small Molecules:

  • The same general protocol can be used, but the solvent composition may be adjusted based on the solubility of the analyte. A common solvent system is 70:30 (v/v) ACN:0.1% TFA.

Sample Preparation and Spotting

Dried-Droplet Method (for Peptides and Proteins): [1]

  • Mix the analyte solution with the CHCA matrix solution in a 1:1 to 1:10 (v/v) ratio in a microcentrifuge tube. The optimal ratio should be determined empirically.

  • Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.

  • Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the analyte and matrix.

  • For samples with high salt content, a washing step can be performed after the spot is completely dry. Gently apply a 0.5 µL droplet of cold 0.1% TFA in water to the spot for about 10-30 seconds and then carefully remove it with the edge of a pipette tip or a tissue.[9]

Thin-Layer Method (for Improved Homogeneity):

  • Prepare a saturated solution of CHCA in acetone containing 0.1% TFA.[10]

  • Apply 0.5 µL of this solution to the MALDI target and allow it to evaporate, creating a thin, uniform layer of matrix crystals.

  • Apply 0.5 µL of the analyte solution directly onto the prepared matrix layer.

  • Allow the analyte solution to be absorbed into the matrix layer and dry.

Mass Spectrometry Analysis
  • Load the MALDI target plate into the mass spectrometer.

  • Set the instrument parameters for the desired analysis. Typical settings for a MALDI-TOF instrument for peptide analysis are:

    • Ionization Mode: Positive

    • Laser: Nitrogen laser (337 nm)

    • Laser Fluence: Adjust to achieve optimal signal intensity and resolution without excessive fragmentation.

    • Mass Range: m/z 700 - 4000 for tryptic digests.

    • Detector: Reflector mode for higher mass accuracy.

    • Calibration: Use a standard peptide mixture for external or internal calibration.

  • Acquire mass spectra by firing the laser at different positions within the sample spot to find areas of optimal signal ("sweet spots"). Average the spectra from multiple laser shots to improve the signal-to-noise ratio.

Experimental Workflows and Signaling Pathways

Workflow for Protein Identification from a Gel Band

This workflow outlines the steps for identifying a protein from a band excised from a polyacrylamide gel.

protein_identification_workflow cluster_sample_prep Sample Preparation cluster_maldi_ms MALDI-MS Analysis cluster_data_analysis Data Analysis Gel Band Excision Gel Band Excision Destaining Destaining Gel Band Excision->Destaining Reduction and Alkylation Reduction and Alkylation Destaining->Reduction and Alkylation In-Gel Tryptic Digestion In-Gel Tryptic Digestion Reduction and Alkylation->In-Gel Tryptic Digestion Peptide Extraction Peptide Extraction In-Gel Tryptic Digestion->Peptide Extraction Sample Spotting with CHCA Sample Spotting with CHCA Peptide Extraction->Sample Spotting with CHCA MALDI-TOF MS Analysis MALDI-TOF MS Analysis Sample Spotting with CHCA->MALDI-TOF MS Analysis Peptide Mass Fingerprinting (PMF) Peptide Mass Fingerprinting (PMF) MALDI-TOF MS Analysis->Peptide Mass Fingerprinting (PMF) Database Search (e.g., Mascot) Database Search (e.g., Mascot) Peptide Mass Fingerprinting (PMF)->Database Search (e.g., Mascot) Protein Identification Protein Identification Database Search (e.g., Mascot)->Protein Identification

Caption: Workflow for protein identification using in-gel digestion and MALDI-MS.

General Workflow for Small Molecule Analysis

This workflow illustrates a typical process for the analysis of small molecules, such as drug candidates or metabolites, from a biological sample.

small_molecule_workflow cluster_extraction Sample Extraction cluster_maldi_analysis MALDI-MS Analysis cluster_quantification Data Processing Biological Sample (e.g., plasma, tissue) Biological Sample (e.g., plasma, tissue) Liquid-Liquid or Solid-Phase Extraction Liquid-Liquid or Solid-Phase Extraction Biological Sample (e.g., plasma, tissue)->Liquid-Liquid or Solid-Phase Extraction Solvent Evaporation Solvent Evaporation Liquid-Liquid or Solid-Phase Extraction->Solvent Evaporation Reconstitution in appropriate solvent Reconstitution in appropriate solvent Solvent Evaporation->Reconstitution in appropriate solvent Mix with CHCA Matrix Mix with CHCA Matrix Reconstitution in appropriate solvent->Mix with CHCA Matrix Spotting on MALDI Target Spotting on MALDI Target Mix with CHCA Matrix->Spotting on MALDI Target MALDI-TOF MS Analysis MALDI-TOF MS Analysis Spotting on MALDI Target->MALDI-TOF MS Analysis Mass Spectrum Processing Mass Spectrum Processing MALDI-TOF MS Analysis->Mass Spectrum Processing Quantification (using internal standard) Quantification (using internal standard) Mass Spectrum Processing->Quantification (using internal standard) Identification (MS/MS if necessary) Identification (MS/MS if necessary) Quantification (using internal standard)->Identification (MS/MS if necessary)

Caption: General workflow for small molecule analysis by MALDI-MS.

Signaling Pathway Analysis Context

While CHCA itself is not part of a signaling pathway, MALDI-MS using CHCA is a powerful tool to study these pathways. For example, it can be used to identify proteins that are differentially expressed or post-translationally modified (e.g., phosphorylation) in response to a specific stimulus. The protein identification workflow described above is a key component of such studies. The diagram below illustrates the logical relationship in such an experiment.

signaling_pathway_analysis Cell Culture (Control vs. Stimulated) Cell Culture (Control vs. Stimulated) Protein Extraction and Separation (e.g., 2D-GE) Protein Extraction and Separation (e.g., 2D-GE) Cell Culture (Control vs. Stimulated)->Protein Extraction and Separation (e.g., 2D-GE) Differential Spot Selection Differential Spot Selection Protein Extraction and Separation (e.g., 2D-GE)->Differential Spot Selection Protein Identification via MALDI-MS (using CHCA) Protein Identification via MALDI-MS (using CHCA) Differential Spot Selection->Protein Identification via MALDI-MS (using CHCA) Identification of Pathway Components Identification of Pathway Components Protein Identification via MALDI-MS (using CHCA)->Identification of Pathway Components Pathway Mapping and Analysis Pathway Mapping and Analysis Identification of Pathway Components->Pathway Mapping and Analysis

Caption: Logical workflow for signaling pathway analysis using MALDI-MS.

References

Application Notes and Protocols for Protein Labeling with 1-Azido-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azido-3-nitrobenzene is a hetero-bifunctional, photo-activatable crosslinking reagent utilized for the covalent labeling of proteins and other biomolecules. This application note provides detailed protocols and technical information for its use in identifying and characterizing ligand-binding sites and protein-protein interactions, which are critical aspects of drug discovery and development. Upon exposure to ultraviolet (UV) light, the azide moiety of 1-azido-3-nitrobenzene is converted into a highly reactive nitrene intermediate.[1] This intermediate can then form a stable covalent bond by inserting into C-H and N-H bonds of nearby amino acid residues, effectively "labeling" the protein.[1] The nitro group on the phenyl ring enhances the reactivity of the azide group.[1]

Key Features of 1-Azido-3-nitrobenzene:

  • Photo-activatable: Covalent labeling is initiated by UV light, offering temporal control over the crosslinking reaction.[1]

  • Short-range crosslinker: The reactive nitrene has a short half-life, ensuring that labeling is confined to molecules in close proximity to the reagent upon activation.[1]

  • Non-specific insertion: The nitrene intermediate can insert into various chemical bonds, making it a valuable tool for labeling binding pockets without the requirement for a specific reactive amino acid residue.[1]

Applications in Research and Drug Development

The primary application of 1-azido-3-nitrobenzene is in photoaffinity labeling (PAL), a powerful technique to identify and characterize the binding partners of small molecules or other ligands within complex biological samples.[2] By attaching 1-azido-3-nitrobenzene to a ligand of interest, researchers can covalently trap and subsequently identify the ligand's target protein(s).[2]

Specific Applications:

  • Identification of Ligand Binding Sites: By attaching 1-azido-3-nitrobenzene to a ligand, researchers can pinpoint the specific protein domains or amino acid residues that form the ligand's binding pocket.[3]

  • Mapping Protein-Protein Interactions: This reagent can be used to covalently trap transient or weak protein-protein interactions for subsequent identification and analysis.[4]

  • Drug Target Identification: In chemical proteomics workflows, derivatives of 1-azido-3-nitrobenzene can be employed as probes to identify the cellular targets of bioactive small molecules.[4][5] For instance, it has been used as a building block in the synthesis of novel anti-respiratory syncytial virus (RSV) agents.[6]

Quantitative Data Summary

The efficiency of protein labeling with 1-azido-3-nitrobenzene is influenced by several factors, including the concentration of the protein and the labeling reagent, the molar ratio of the reactants, and the UV irradiation conditions. The following tables provide a summary of typical experimental parameters and a comparison with other common photo-reactive groups.

Table 1: Typical Experimental Parameters for Protein Labeling with 1-Azido-3-nitrobenzene Derivatives

ParameterTypical Range/ValueNotes
Protein Concentration1 - 10 µMHigher concentrations can improve labeling efficiency but may also increase non-specific labeling.[2][3]
Labeling Reagent Concentration10 - 100 µMA titration experiment is recommended to determine the optimal concentration.[3]
Molar Coupling Ratio (Label:Protein)10:1 to 40:1This should be optimized for each new protein.[1]
UV Wavelength300 - 365 nmLonger wavelengths are generally less damaging to proteins.[2]
UV Irradiation Time5 - 30 minutesOptimization is crucial to maximize crosslinking while minimizing protein damage.[4]
Temperature4°C (on ice)Helps to minimize thermal degradation of the sample during irradiation.[2]

Table 2: Comparison of Common Photo-Reactive Groups

FeatureAryl Azides (e.g., 1-Azido-3-nitrobenzene)BenzophenonesDiazirines
Activation Wavelength ~300-460 nm~350-360 nm~350-370 nm
Reactive Intermediate NitreneTriplet DiradicalCarbene
Reactivity Inserts into C-H, N-H, O-H bonds; can rearrangeAbstracts hydrogen from C-H bondsInserts into C-H, N-H, O-H bonds
Advantages Small size, relatively easy to synthesize.[7]Activated by less damaging UV wavelengths, less prone to rearrangement.[8]Small size, high reactivity.
Disadvantages Can require shorter, potentially damaging UV wavelengths; nitrene can rearrange, lowering efficiency.[8][9]Larger size may interfere with binding.Can be less stable.

Experimental Protocols

General Protocol for Photoaffinity Labeling of a Purified Protein

This protocol describes a general method for the covalent labeling of a purified protein with 1-azido-3-nitrobenzene.

Materials:

  • Purified target protein

  • 1-Azido-3-nitrobenzene

  • Amine-free buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)[3]

  • Dimethylsulfoxide (DMSO)[3]

  • UV lamp (e.g., 365 nm)[3]

  • Quartz cuvette or UV-transparent microcentrifuge tubes[3]

  • Ice bath

  • SDS-PAGE analysis reagents and equipment

  • Mass spectrometer for analysis

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 1-azido-3-nitrobenzene in DMSO (e.g., 10-100 mM).[3]

    • Prepare the target protein in an amine-free buffer at a suitable concentration (e.g., 1-10 µM). Avoid Tris or other amine-containing buffers as they can quench the reactive nitrene.[3]

  • Labeling Reaction:

    • In a quartz cuvette or UV-transparent microcentrifuge tube, mix the target protein with the desired concentration of 1-azido-3-nitrobenzene. The final concentration of the labeling reagent typically ranges from 10 to 100 µM. It is recommended to perform a titration to determine the optimal concentration.[3]

    • Incubate the mixture on ice for 5-10 minutes to allow for non-covalent binding of the reagent to the protein, if applicable.[3]

  • UV Irradiation:

    • Place the sample on ice to prevent heat-induced denaturation.[3]

    • Expose the sample to a long-wavelength UV lamp (e.g., 365 nm) for a specified duration. A typical irradiation time is 10-30 minutes. The optimal time should be determined empirically.[3] For microcentrifuge tubes, ensure the lids are open for direct UV exposure.[10]

  • Analysis of Labeling:

    • SDS-PAGE Analysis: Analyze the labeled protein by SDS-PAGE. A successful labeling reaction may result in a slight increase in the molecular weight of the protein, which can be observed as a band shift.[3]

    • Mass Spectrometry: To identify the specific site(s) of labeling, digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by mass spectrometry. The mass of the adducted peptide will be increased by the mass of the nitrophenyl group.[3]

Protocol for Identifying Ligand Binding Sites

This protocol outlines a workflow for identifying the binding site of a ligand on a target protein using a derivative of 1-azido-3-nitrobenzene.

Materials:

  • Purified target protein

  • PAL probe (ligand functionalized with 1-azido-3-nitrobenzene)

  • Control compound (non-photo-reactive ligand)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction/alkylation

  • Trypsin (proteomics grade)

  • Quenching solution (e.g., DTT or Tris buffer)

  • UV lamp (e.g., 312 nm)

  • UV-transparent microcentrifuge tubes or 96-well plate

  • Thermomixer or incubator

  • SDS-PAGE equipment

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Binding: Incubate the purified target protein with the PAL probe in a suitable buffer. Include a control sample with the non-photo-reactive ligand to assess non-specific binding.[5]

  • UV Crosslinking: Irradiate the samples with UV light to induce covalent crosslinking of the PAL probe to the protein.[5]

  • Quenching: Stop the reaction by adding a quenching solution.[4]

  • Sample Preparation for Mass Spectrometry:

    • Denature the protein sample.

    • Reduce and alkylate the cysteine residues.

    • Digest the protein into peptides using trypsin overnight at 37°C.[5]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.[5]

  • Data Analysis: Use specialized software to search the MS/MS data against the protein sequence to identify the peptide(s) covalently modified by the PAL probe. The mass shift corresponding to the remnant of the probe will confirm the site of cross-linking.[5]

Mandatory Visualizations

Reaction Mechanism of 1-Azido-3-nitrobenzene

Caption: Photo-activation of 1-azido-3-nitrobenzene to form a reactive nitrene that labels a target protein.

Experimental Workflow for Photoaffinity Labeling

experimental_workflow prep 1. Sample Preparation - Prepare protein solution in amine-free buffer. - Prepare 1-azido-3-nitrobenzene stock in DMSO. incubate 2. Incubation - Mix protein and labeling reagent. - Incubate on ice in the dark. prep->incubate irradiate 3. UV Irradiation - Expose sample to UV light on ice. incubate->irradiate quench 4. Quenching (Optional) - Add quenching buffer to stop the reaction. irradiate->quench analyze 5. Analysis - SDS-PAGE for band shift analysis. - Mass spectrometry for site identification. irradiate->analyze Direct analysis quench->analyze

Caption: General experimental workflow for protein labeling using a photo-activatable crosslinker.

Application in Mapping Protein-Protein Interactions

ppi_mapping cluster_bait Bait Protein Derivatization cluster_interaction Interaction and Crosslinking cluster_analysis Analysis bait Bait Protein derivatized_bait Derivatized Bait Protein bait->derivatized_bait Attach Crosslinker reagent 1-Azido-3-nitrobenzene Derivative complex Protein Complex derivatized_bait->complex prey Prey Protein prey->complex crosslinked_complex Crosslinked Complex complex->crosslinked_complex UV Light analysis Purification and Mass Spectrometry crosslinked_complex->analysis identification Identification of Prey Protein and Interaction Site analysis->identification

Caption: Workflow for identifying protein-protein interactions using a photo-activatable crosslinker.

References

application of 3-ANOT in drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

To the Researchers, Scientists, and Drug Development Professionals,

This document is intended to provide detailed application notes and protocols for the use of 3-ANOT in drug discovery. However, extensive searches of scientific literature, chemical databases, and pharmacological resources have not yielded any specific information for a compound designated as "this compound."

It is highly probable that "this compound" is an internal project code, a non-standardized abbreviation, or a typographical error. Without the correct identification of this molecule, it is not possible to provide accurate and reliable information regarding its mechanism of action, relevant signaling pathways, quantitative data, or specific experimental protocols.

To proceed with the creation of the requested detailed application notes and protocols, please provide a more specific identifier for the compound of interest, such as:

  • Full Chemical Name: The systematic name of the molecule.

  • Common or Brand Name: Any alternative names used in publications or by other researchers.

  • CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

  • A research article or patent mentioning the compound.

Once the molecule is unambiguously identified, a comprehensive document containing the following sections will be developed:

  • Introduction: A brief overview of the compound, its chemical structure, and its potential therapeutic area.

  • Mechanism of Action: A detailed description of the biological target(s) and the signaling pathways modulated by the compound. This section will include a Graphviz diagram illustrating the signaling cascade.

  • Application in Drug Discovery: Information on the utility of the compound in various stages of drug discovery, such as target validation, lead optimization, or as a tool compound for preclinical studies.

  • Quantitative Data Summary: A structured table summarizing key quantitative data from relevant studies, including but not limited to:

    • In vitro potency (e.g., IC₅₀, EC₅₀, Kᵢ, Kd)

    • Cellular activity

    • In vivo efficacy

    • Pharmacokinetic parameters (if available)

  • Experimental Protocols: Detailed, step-by-step methodologies for key experiments, such as:

    • Enzyme inhibition assays

    • Receptor binding assays

    • Cell-based functional assays (e.g., proliferation, apoptosis, reporter gene assays)

    • Western blotting to analyze pathway modulation

    • In vivo efficacy studies in animal models

  • Experimental Workflow Diagram: A Graphviz diagram illustrating the overall workflow for evaluating the compound's efficacy and mechanism of action.

  • References: A comprehensive list of citations for all the data and protocols presented.

We look forward to receiving the necessary information to provide you with a valuable and accurate resource for your research and development endeavors.

Troubleshooting & Optimization

Technical Support Center: 3-Amino-2-nitrotoluene (3-ANOT) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Amino-2-nitrotoluene (3-ANOT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis are a common issue and can stem from several factors throughout the synthetic sequence. A typical route involves the protection of the amino group of a toluidine derivative, followed by nitration and deprotection. Here are the key areas to investigate:

  • Incomplete Nitration: The nitration step is critical and often the primary source of low yield.

    • Nitrating Agent Strength: Ensure your nitrating agent (e.g., a mixture of nitric and sulfuric acid) is of the appropriate concentration. The presence of water can dilute the acid and reduce its efficacy.

    • Reaction Temperature: Temperature control is crucial. Too low a temperature can lead to an incomplete reaction, while excessively high temperatures can cause oxidative degradation and the formation of unwanted byproducts.[1] For similar nitrations, a temperature range of 10-12°C is often recommended.[1]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

  • Formation of Isomeric Byproducts: The nitration of toluidine derivatives can lead to the formation of multiple isomers. For instance, the nitration of o-acetotoluide can produce both 4- and 6-nitroacetotoluides.[1] The desired isomer must then be separated, which can lead to yield loss.

  • Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.

    • Precipitation pH: Optimize the pH during the workup to ensure complete precipitation of the product.

    • Purification Method: Techniques like steam distillation or recrystallization can lead to product loss. Ensure the chosen method is optimized for this compound. For a similar compound, 2-amino-3-nitrotoluene, steam distillation is an effective purification method, though it can be slow.[1]

Q2: My final product is discolored (yellow, orange, or brown). What is the cause and how can I purify it?

A2: Discoloration in the final product often indicates the presence of impurities.

  • Azo and Azoxy Byproducts: These colored compounds can form from nitroso or hydroxylamino intermediates if the reduction of the nitro group is incomplete. Ensure complete reduction to the amine.

  • Residual Starting Material or Intermediates: Unreacted starting materials or intermediates from the nitration step can impart color.

  • Oxidation: The amino group in the final product can be susceptible to air oxidation, leading to discoloration over time.

Purification Strategies:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A mixed solvent system, such as ethanol and water, can be effective for amino-nitro aromatic compounds.[2]

  • Activated Charcoal: Treating the product solution with activated charcoal during recrystallization can help remove colored impurities.

  • Steam Distillation: For volatile compounds like aminonitrotoluenes, steam distillation can be a highly effective purification technique.[1]

Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

A3: The presence of multiple spots on TLC indicates a mixture of compounds. The likely impurities in this compound synthesis include:

  • Isomeric Aminonitrotoluenes: The nitration step is rarely perfectly selective, leading to the formation of other isomers. For example, in the synthesis of 2-amino-3-nitrotoluene, 2-amino-5-nitrotoluene is a common byproduct.[1]

  • Dinitrated Products: If the nitration conditions are too harsh (e.g., high temperature or overly concentrated acid), dinitration of the aromatic ring can occur.[3][4]

  • Unreacted Starting Material or Intermediates: Incomplete reactions will result in the presence of the starting toluidine derivative or the protected intermediate.

  • Hydrolysis Products: If a protecting group is used, incomplete hydrolysis will leave the protected amine in the final product mixture.

Q4: What are the critical safety precautions I should take during this compound synthesis?

A4: The synthesis of this compound involves hazardous reagents and potentially energetic reactions.

  • Nitrating Agents: Mixtures of nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, and always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Exothermic Reactions: The nitration reaction is highly exothermic. Add the nitrating agent slowly and with efficient cooling to maintain strict temperature control. A runaway reaction can lead to violent, and potentially explosive, decomposition.[1]

  • Nitro Compounds: Nitrotoluenes are toxic and potentially carcinogenic.[3] Avoid inhalation, ingestion, and skin contact.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of aminonitrotoluene isomers, which can serve as a reference for optimizing this compound synthesis.

Table 1: Typical Reaction Conditions for Nitration of Acyl-Protected Toluidines

ParameterConditionSource
Starting Materialo-Acetotoluide[1]
Nitrating Agent70% Nitric Acid[1]
SolventAcetic Anhydride[1]
Temperature10-12 °C[1]
Reaction Time1-2 hours[1]

Table 2: Reported Yields for Aminonitrotoluene Synthesis

CompoundYieldNotesSource
2-Amino-3-nitrotoluene49-55%After steam distillation[1]
2-Amino-3-nitrotoluene42%Using practical grade o-toluidine[1]
2-Amino-3-nitrotoluene57%Using redistilled o-toluidine[1]
m-Nitrotoluene62-72%From 3-nitro-4-aminotoluene[5]

Experimental Protocols

Detailed Methodology for the Synthesis of 2-Amino-3-nitrotoluene (A Model for this compound Synthesis)

This protocol is adapted from a verified procedure for a closely related isomer and can serve as a starting point for the synthesis of this compound, with appropriate modifications for the specific starting toluidine isomer.

Step 1: Acetylation of o-Toluidine

  • In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place 650 mL of acetic anhydride.

  • Slowly add 107 g (1 mole) of o-toluidine from the dropping funnel. The reaction is exothermic.

  • After the addition is complete, cool the solution to 12-13°C in an ice-salt bath.[1]

Step 2: Nitration

  • Replace the dropping funnel and condenser with a new dropping funnel containing 126 mL of 70% nitric acid and a low-temperature thermometer.

  • Add the nitric acid dropwise to the cooled slurry, maintaining the temperature between 10-12°C.[1] Careful temperature control is critical to prevent runaway reactions.[1]

  • The addition should take 1-2 hours.

  • After the addition is complete, pour the reaction mixture into 3 L of ice water with stirring to precipitate the nitroacetotoluide isomers.[1]

  • Collect the solid product by filtration and wash thoroughly with ice water.[1]

Step 3: Hydrolysis and Purification

  • Place the moist product in a steam distillation apparatus and add 300 mL of concentrated hydrochloric acid.

  • Heat the mixture to boiling to hydrolyze the acetotoluides. The solution will turn dark red.[1]

  • Introduce steam and continue the distillation. The 2-amino-3-nitrotoluene will co-distill with the steam.

  • Collect the distillate and cool to crystallize the product as bright orange needles.[1]

  • Collect the purified product by filtration. The reported yield for this process is 49-55%.[1]

Visualizations

Troubleshooting Low Yield in this compound Synthesis

Troubleshooting_Low_Yield start Low Yield of this compound check_nitration Analyze Crude Nitration Product (TLC/LC-MS) start->check_nitration incomplete_nitration Incomplete Nitration? check_nitration->incomplete_nitration multiple_products Multiple Products/Isomers? check_nitration->multiple_products increase_time_temp Increase reaction time or temperature carefully incomplete_nitration->increase_time_temp Yes stronger_nitrating_agent Use stronger nitrating agent (e.g., fuming H2SO4/HNO3) incomplete_nitration->stronger_nitrating_agent Still incomplete check_workup Review Workup & Purification Steps incomplete_nitration->check_workup No optimize_temp Optimize nitration temperature for better selectivity multiple_products->optimize_temp Yes multiple_products->check_workup No increase_time_temp->check_nitration stronger_nitrating_agent->check_nitration optimize_temp->check_nitration purification_issue Check purification efficiency optimize_ph Optimize pH for precipitation check_workup->optimize_ph recrystallization Optimize recrystallization solvent system check_workup->recrystallization steam_distillation Consider steam distillation for purification check_workup->steam_distillation

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Purification Workflow for this compound

Purification_Workflow cluster_purification Purification Options cluster_analysis Purity Analysis crude_product Crude this compound Product (Mixture of isomers and impurities) steam_dist Steam Distillation crude_product->steam_dist For volatile isomers recrystallization Recrystallization crude_product->recrystallization For solid crude pure_product Pure this compound steam_dist->pure_product recrystallization->pure_product tlc TLC pure_product->tlc nmr NMR Spectroscopy pure_product->nmr hplc HPLC pure_product->hplc

Caption: A workflow diagram for the purification and analysis of this compound.

References

Technical Support Center: Optimizing 3-ANOT Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-amino-2-oxetanone (3-ANOT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. The information provided herein is based on the general chemical principles of β-lactones and related heterocyclic compounds, as specific stability data for this compound is limited in published literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: 3-amino-2-oxetanone (this compound) is a small, heterocyclic molecule containing a strained four-membered β-lactone ring. Due to significant ring strain, the β-lactone is susceptible to nucleophilic attack, which can lead to ring-opening and degradation of the compound.[1][2][3][4] This inherent reactivity makes understanding and controlling its stability in solution crucial for obtaining reliable and reproducible experimental results.

Q2: What are the primary degradation pathways for this compound in solution?

A2: Based on the chemistry of related β-lactones, the primary degradation pathway for this compound is expected to be hydrolysis.[5][6] This involves the cleavage of the ester bond within the β-lactone ring by water, resulting in the formation of a β-hydroxy carboxylic acid. This process can be catalyzed by acids or bases. Other potential degradation routes include nucleophilic attack by other components in the solution or thermal decomposition.[7]

Q3: What factors influence the stability of this compound in solution?

A3: The stability of this compound is likely influenced by several factors:

  • pH: β-lactones can be sensitive to both acidic and basic conditions, which can catalyze hydrolysis.[5][6]

  • Temperature: Higher temperatures can accelerate the rate of degradation.[8]

  • Solvent: The type of solvent and the presence of nucleophilic species can affect stability.

  • Buffer components: Certain buffer components may act as nucleophiles and promote degradation.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation and quantification of the parent this compound from its degradation products over time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of this compound activity or concentration. Hydrolysis due to inappropriate pH. Prepare solutions in a buffer system with a pH that minimizes degradation. Based on related compounds, a slightly acidic pH may be optimal. It is recommended to perform a pH stability screen.
High temperature. Prepare and store this compound solutions at low temperatures (e.g., 2-8 °C or on ice) and use them as quickly as possible. Avoid repeated freeze-thaw cycles.
Reaction with buffer components. Avoid buffers containing nucleophilic species (e.g., Tris, phosphate). Consider using non-nucleophilic buffers such as MES or HEPES.
Inconsistent results between experiments. Inconsistent solution preparation and handling. Standardize the protocol for solution preparation, including the source of solvents and reagents, temperature, and time between preparation and use.
Degradation during storage. Prepare fresh solutions of this compound for each experiment. If storage is necessary, flash-freeze aliquots in an appropriate solvent and store at -80 °C. Conduct a stability study to determine acceptable storage times.
Precipitation of this compound from solution. Poor solubility in the chosen solvent. Test the solubility of this compound in various biocompatible solvents. The use of a co-solvent (e.g., DMSO, ethanol) may be necessary, but be mindful of its potential impact on the experiment.

Experimental Protocols

Protocol 1: Determining the pH-Dependent Stability of this compound

This protocol outlines a general method for assessing the stability of this compound across a range of pH values using HPLC.

  • Preparation of Buffers: Prepare a series of buffers covering a pH range of interest (e.g., pH 3 to pH 9). Ensure the buffer components are non-nucleophilic.

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Dilute the this compound stock solution to a final concentration in each of the prepared buffers. Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each buffered solution.

  • Quenching: Immediately quench the degradation by diluting the aliquot in a mobile phase or a suitable solvent to stop further reaction.

  • HPLC Analysis: Analyze the samples by a validated HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH value. Calculate the degradation rate constant and the half-life (t½) at each pH.

Visualizations

Inferred Degradation Pathway of this compound cluster_0 This compound cluster_1 Degradation Product This compound Degradation_Product β-Hydroxy Carboxylic Acid This compound->Degradation_Product Hydrolysis (H2O) (Acid/Base Catalyzed)

Caption: Inferred hydrolytic degradation of this compound.

Troubleshooting Workflow for this compound Instability start Inconsistent Experimental Results check_stability Is this compound degrading? start->check_stability check_pH Check Solution pH check_stability->check_pH Yes end Consistent Results check_stability->end No optimize_pH Optimize pH (Slightly Acidic) check_pH->optimize_pH check_temp Check Temperature optimize_temp Use Low Temperature (on ice) check_temp->optimize_temp check_buffer Check Buffer Composition optimize_buffer Use Non-Nucleophilic Buffer check_buffer->optimize_buffer optimize_pH->check_temp optimize_temp->check_buffer optimize_buffer->end

Caption: Troubleshooting workflow for this compound instability.

Experimental Workflow for this compound Stability Assessment prep_solution Prepare this compound Solution in Test Buffer incubate Incubate at Controlled Temperature prep_solution->incubate sample Take Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC/LC-MS quench->analyze data_analysis Calculate Half-life (t½) analyze->data_analysis

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: 3-ANOT Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Amino-5-nitro-1,2,4-triazole (3-ANOT). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient method for synthesizing this compound with a high yield?

A novel and highly efficient method involves the selective reduction of the ammonium salt of 3,5-dinitro-1,2,4-triazole (ADNT) using hydrazine hydrate. This method has been reported to achieve yields of 94% to 96% under mild reaction conditions.

Q2: I am experiencing a low yield with my this compound synthesis. What are the common causes?

Low yields in this compound synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. For instance, in the synthesis from 3,5-diamino-1,2,4-triazole, the reaction temperature is a critical factor influencing both yield and purity.

  • Purity of Starting Materials: The purity of the starting materials, such as the ammonium salt of 3,5-dinitro-1,2,4-triazole (ADNT), is crucial for a high-yielding reaction.

  • Inefficient Reduction Method: The choice of reducing agent plays a significant role. For example, using sodium sulfide for the reduction of ADNT has been shown to result in yields of 60% or less, accompanied by difficult purification.

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the formation of the desired product.

  • Product Loss During Workup: The purification and isolation steps can lead to product loss if not optimized.

Q3: Are there alternative synthesis routes for this compound?

Yes, several alternative routes for the synthesis of this compound have been reported, although they generally result in lower yields compared to the hydrazine hydrate method. These include:

  • Reduction with Sodium Sulfide: This method involves the selective reduction of the ammonium salt of 3,5-dinitro-1,2,4-triazole (ADNT) but yields are typically 60% or less.

  • From 3,5-diamino-1,2,4-triazole: This multi-step process involves diazotization, neutralization, and reduction. Optimized conditions have been reported to achieve an overall yield of 64% with 98% purity.

Q4: How can I confirm the identity and purity of my synthesized this compound?

The structure and purity of this compound can be confirmed using various analytical techniques, including:

  • Infrared (IR) Spectroscopy

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Elemental Analysis

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction- Ensure the reaction is stirred vigorously to maintain a homogeneous mixture.- Extend the reaction time and monitor progress using TLC.- Verify the quality and stoichiometry of the hydrazine hydrate.
Side product formation- Maintain the recommended reaction temperature; excessive heat can lead to decomposition or side reactions.- Ensure the starting materials are pure.
Product loss during workup- Carefully perform the filtration and washing steps to minimize loss of the product.- Ensure complete precipitation of the product before filtration.
Product is impure Incomplete reaction- As above, ensure the reaction goes to completion.
Contamination from starting materials- Recrystallize the final product from a suitable solvent to remove unreacted starting materials.
Presence of by-products- Optimize the reaction conditions to minimize the formation of by-products.- Use an appropriate purification method, such as column chromatography if necessary, although recrystallization is often sufficient.
Reaction is not proceeding Inactive reagents- Use fresh hydrazine hydrate, as it can degrade over time.- Confirm the identity and quality of the starting ADNT.
Incorrect reaction conditions- Double-check the reaction temperature and ensure it is maintained within the optimal range.

Data Presentation: Comparison of this compound Synthesis Routes

Synthesis Route Starting Material Key Reagents Reported Yield Purity Reference
Selective ReductionAmmonium salt of 3,5-dinitro-1,2,4-triazole (ADNT)Hydrazine hydrate94-96%Not specified
Diazotization, Neutralization, Reduction3,5-diamino-1,2,4-triazoleNot specified64% (optimized)98%
Selective ReductionAmmonium salt of 3,5-dinitro-1,2,4-triazole (ADNT)Sodium sulfide≤ 60%Not specified
Nitration and HydrolysisAcetamidotriazoleAcetyl nitrate, AcidNot specifiedNot specified

Experimental Protocols

High-Yield Synthesis of this compound via Selective Reduction with Hydrazine Hydrate

This protocol is based on the method reported to yield 94-96% of this compound.

Materials:

  • Ammonium salt of 3,5-dinitro-1,2,4-triazole (ADNT)

  • Hydrazine hydrate

  • Deionized water

  • Hydrochloric acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend the ammonium salt of 3,5-dinitro-1,2,4-triazole (ADNT) in deionized water.

  • Addition of Reducing Agent: While stirring, slowly add hydrazine hydrate to the suspension at room temperature.

  • Reaction: The reaction is typically carried out under mild conditions. Stir the mixture for the time specified in the original literature, monitoring the reaction progress by a suitable method (e.g., TLC).

  • Workup: Upon completion of the reaction, the product can be isolated. No volatile hydrazine is reported to be present at the end of the reaction as it is isolated as hydrazine hydrochloride.

  • Purification: The resulting this compound can be further purified by recrystallization to obtain a product of high purity.

Visualizations

experimental_workflow start_end start_end process process input input output output start Start suspend_adnt Suspend ADNT in Water start->suspend_adnt add_hydrazine Add Hydrazine Hydrate suspend_adnt->add_hydrazine react Stir under Mild Conditions add_hydrazine->react isolate Isolate Product react->isolate purify Purify by Recrystallization isolate->purify end Pure this compound purify->end adnt ADNT adnt->suspend_adnt hydrazine Hydrazine Hydrate hydrazine->add_hydrazine

Caption: High-yield synthesis workflow for this compound.

troubleshooting_yield issue issue cause cause solution solution low_yield Low Yield? incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes side_products Side Products? low_yield->side_products No check_time_temp Extend Time / Check Temp incomplete_rxn->check_time_temp Yes check_reagents Verify Reagent Quality incomplete_rxn->check_reagents Also consider workup_loss Loss during Workup? side_products->workup_loss No optimize_conditions Optimize Conditions side_products->optimize_conditions Yes refine_purification Refine Purification Steps workup_loss->refine_purification Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

3-ANOT experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "3-ANOT" did not yield information on a specific molecule with this name. The following technical support center content is a generalized template based on best practices for experimental controls and troubleshooting for a hypothetical novel molecule. This framework can be adapted for a specific compound once its identity and properties are known.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when starting to work with a new experimental compound like this compound.

QuestionAnswer
What is the recommended solvent for this compound? For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution. For in vivo studies, the final solution should be prepared in a vehicle compatible with the administration route, such as saline or a specific buffer system. Always check the solubility of this compound in your chosen vehicle.
What is the stability of this compound in solution? Stock solutions of this compound in anhydrous DMSO are generally stable for several weeks when stored at -20°C. Working solutions should be prepared fresh daily. Avoid repeated freeze-thaw cycles.
What are the known off-target effects of this compound? As a novel compound, the off-target effects of this compound are still under investigation. It is crucial to include appropriate controls to account for potential non-specific effects. We recommend performing a literature search for the latest findings on its selectivity.
What is the appropriate concentration range for in vitro experiments? The optimal concentration of this compound will vary depending on the cell type and the specific assay. A dose-response experiment is highly recommended to determine the effective concentration range for your system. Start with a broad range (e.g., 1 nM to 100 µM) to identify the active window.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

IssuePossible CauseRecommended Solution
No observable effect of this compound treatment. Incorrect dosage: The concentration of this compound may be too low.Perform a dose-response experiment to determine the optimal concentration.
Compound degradation: this compound may have degraded due to improper storage or handling.Prepare fresh solutions from a new stock. Ensure proper storage conditions are maintained.
Cell line insensitivity: The chosen cell line may not express the target of this compound.Verify the expression of the target protein in your cell line using techniques like Western blot or qPCR. Consider using a different, more sensitive cell line.
High variability between replicates. Inconsistent pipetting: Inaccurate pipetting can lead to variations in the final concentration of this compound.Use calibrated pipettes and ensure proper pipetting technique.
Cell plating inconsistency: Uneven cell distribution in multi-well plates can cause variability.Ensure a homogenous cell suspension before plating and use a consistent plating technique.
Unexpected cell toxicity. High concentration of this compound: The concentration used may be cytotoxic.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO).

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are example protocols for key experiments involving a hypothetical compound like this compound.

Protocol 1: In Vitro Dose-Response Assay
  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle-only control (negative control).[1]

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform the desired assay to measure the effect of this compound (e.g., cell viability, proliferation, or a specific signaling pathway readout).

  • Data Analysis: Plot the response against the log of the this compound concentration to determine the EC50 or IC50 value.

Protocol 2: Western Blot Analysis of Target Engagement
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time. Include a vehicle control.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against the target of interest, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Workflows

Visualizing experimental processes and biological pathways can aid in understanding and troubleshooting.

G cluster_workflow Experimental Workflow for this compound Target Validation A Hypothesis: This compound inhibits Protein X B Dose-Response Assay (Determine IC50) A->B C Target Engagement Assay (e.g., Western Blot for p-Protein X) B->C D Cellular Phenotype Assay (e.g., Proliferation, Apoptosis) C->D E In Vivo Efficacy Study D->E

Caption: A logical workflow for validating the biological activity of this compound.

G cluster_controls Experimental Controls for a this compound Experiment Experimental Cells + this compound Negative Cells + Vehicle (e.g., DMSO) Experimental->Negative Compare to baseline Positive Cells + Known Activator/Inhibitor Experimental->Positive Validate assay sensitivity

Caption: Essential controls for interpreting the effects of this compound in a cell-based assay.[2][3]

G cluster_pathway Hypothetical Signaling Pathway for this compound Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 ANOT_Target This compound Target Kinase1->ANOT_Target Kinase2 Kinase 2 ANOT_Target->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene ANOT This compound ANOT->ANOT_Target Inhibits

Caption: A potential signaling cascade illustrating the inhibitory action of this compound.

References

Technical Support Center: 3-Amino-1,2,4-benzotriazine-1,4-dioxide (3-ANOT)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of 3-Amino-1,2,4-benzotriazine-1,4-dioxide (3-ANOT), also known as Tirapazamine, during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: The primary factors that can lead to the degradation of this compound during storage are exposure to light, elevated temperatures, and moisture.[1] As an aromatic N-oxide, this compound and its analogues can be sensitive to photodegradation.[2] Temperature can accelerate the rate of chemical decomposition, and humidity can introduce moisture, which may facilitate hydrolytic degradation pathways.[1][3]

Q2: What are the recommended storage conditions for solid this compound?

A2: While specific long-term stability studies on solid this compound are not extensively published, based on general best practices for storing chemical compounds and the available data, the following conditions are recommended:

  • Temperature: For long-term storage, it is advisable to store this compound at or below -20°C. One study has shown that tirapazamine in plasma is stable for at least 52 days at -70°C.[4] For short-term storage, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.

  • Light: this compound should be protected from light at all times by storing it in an amber vial or a container wrapped in aluminum foil.[2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation. The container should be tightly sealed to prevent moisture ingress.

Q3: How can I tell if my this compound has degraded?

A3: Visual inspection may reveal a change in color or physical state of the solid powder. However, the most reliable way to assess degradation is through analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method to determine the purity of this compound and to detect the presence of degradation products.[4][5]

Q4: What are the known degradation products of this compound?

A4: Under bioreductive conditions, the primary metabolites of this compound (tirapazamine) are 3-amino-1,2,4-benzotriazine 1-oxide (SR4317) and 3-amino-1,2,4-benzotriazine (SR4306). It is plausible that similar deoxygenation products could form as degradation products during improper storage, particularly under reducing conditions. Photodegradation of a this compound analogue, SN30000, has been shown to yield products resulting from intramolecular oxygen transfer.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results using the same batch of this compound. Degradation of the stock solution or the solid compound.1. Prepare a fresh stock solution from the solid. 2. If the problem persists, assess the purity of the solid this compound using HPLC. 3. Review storage conditions of both the solid and the stock solution.
Change in the physical appearance of the solid this compound (e.g., color change). Significant degradation has likely occurred.1. Do not use the compound. 2. Dispose of the material according to your institution's safety guidelines. 3. Obtain a new batch of this compound and ensure proper storage conditions are met.
Unexpected peaks in analytical chromatograms (e.g., HPLC). Presence of degradation products or impurities.1. Compare the chromatogram to a reference standard if available. 2. Attempt to identify the impurity peaks by comparing with known degradation products/metabolites if standards are available. 3. Re-purify the this compound if possible and necessary, or acquire a new, high-purity batch.

Experimental Protocols

Protocol for Assessing the Purity and Stability of this compound by HPLC

This protocol provides a general method for assessing the stability of this compound. Method parameters may need to be optimized for your specific HPLC system and column.

1. Materials:

  • This compound sample (stored and a reference standard if available)
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable buffer components)
  • HPLC system with UV detector
  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Accurately weigh a small amount of the this compound sample.
  • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: A time-based gradient from high aqueous to high organic content (e.g., start with 95% A, ramp to 95% B over 15 minutes).
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
  • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the peak areas of all detected peaks.
  • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
  • The presence and area of new peaks in stored samples compared to a reference or freshly prepared sample indicate degradation.

Visualizations

Potential Degradation Pathway of this compound ANOT This compound (3-Amino-1,2,4-benzotriazine-1,4-dioxide) Photo_Products Photodegradation Products ANOT->Photo_Products [O] transfer Mono_N_Oxide 3-Amino-1,2,4-benzotriazine 1-oxide ANOT->Mono_N_Oxide - [O] Light Light (Photodegradation) Light->ANOT Heat_Moisture Heat / Moisture (Chemical Decomposition) Heat_Moisture->ANOT Reduction Reducing Agents Reduction->ANOT Deoxygenated 3-Amino-1,2,4-benzotriazine Mono_N_Oxide->Deoxygenated - [O]

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for this compound Degradation Start Suspected this compound Degradation (e.g., inconsistent results) Check_Appearance Visually Inspect Solid this compound Start->Check_Appearance Appearance_OK Appearance Unchanged Check_Appearance->Appearance_OK Appearance_Not_OK Color/Physical Change Appearance_OK->Appearance_Not_OK No Analyze_Purity Analyze Purity by HPLC Appearance_OK->Analyze_Purity Yes Discard Discard and Reorder Appearance_Not_OK->Discard Purity_OK Purity > 95%? Analyze_Purity->Purity_OK Purity_Not_OK Purity < 95% or Degradation Peaks Present Purity_OK->Purity_Not_OK No End Proceed with Experiment Purity_OK->End Yes Check_Storage Review Storage Conditions (Solid & Solution) Purity_Not_OK->Check_Storage Correct_Storage Implement Correct Storage (e.g., -20°C, dark, inert gas) Check_Storage->Correct_Storage Correct_Storage->Discard for current batch

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Technical Support Center: Information on "3-ANOT" Cannot Be Provided

Author: BenchChem Technical Support Team. Date: November 2025

After a comprehensive search of scientific and chemical databases, we were unable to identify any known compound referred to as "3-ANOT." As a result, we are unable to provide a technical support center, troubleshooting guides, or FAQs regarding its dosage, mechanism of action, or experimental protocols.

The term "this compound" does not appear in the established chemical and pharmacological literature. It is possible that this is a typographical error, an internal project name not in the public domain, or a fictional substance.

Providing accurate and factual information is a core principle of our service. Without any verifiable data on "this compound," creating the requested content would require speculation and the fabrication of information, which we cannot do.

We recommend that researchers, scientists, and drug development professionals verify the name and chemical identifier (such as a CAS number or IUPAC name) of the compound of interest. Accurate identification is the first and most critical step in any experimental workflow.

For general guidance on refining dosage for novel experimental compounds, we can offer a generalized framework. However, it is crucial to note that these are broad principles and cannot substitute for specific data on the compound .

General Troubleshooting and FAQs for Experimental Compound Dosage Optimization

For researchers working with novel compounds, here is a generalized set of questions and answers that address common challenges in dosage determination.

Frequently Asked Questions (FAQs)

QuestionAnswer
How do I determine the starting dose for my in vitro experiments? A common starting point is to perform a literature search for compounds with similar structures or mechanisms of action. If no analogues exist, a wide dose-response curve (e.g., from nanomolar to high micromolar concentrations) is recommended to identify the active range.
My compound is not showing any effect. What should I do? Several factors could be at play: the compound may be inactive against your target, it could have poor solubility in your assay medium, or the concentration range tested may be too low. Verify the compound's purity and integrity, assess its solubility, and consider testing a broader concentration range.
I'm observing high cell toxicity even at low concentrations. What are the next steps? High cytotoxicity can mask the specific effects of a compound. It is important to determine the therapeutic window. Conduct a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which the compound becomes toxic to the cells. Subsequent experiments should be performed at non-toxic concentrations.
My results are not reproducible. What are the common causes of variability? Inconsistent cell culture conditions (e.g., passage number, confluency), variability in compound preparation and storage, and inconsistent incubation times can all lead to a lack of reproducibility. Standardizing all experimental parameters is crucial.

General Experimental Workflow for Dosage Refining

Below is a generalized workflow for establishing an optimal dosage for a novel compound in a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_compound Compound Solubilization & Stock Preparation dose_response Broad Dose-Response (e.g., 1 nM - 100 µM) prep_compound->dose_response cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) prep_compound->cytotoxicity prep_cells Cell Culture & Seeding prep_cells->dose_response prep_cells->cytotoxicity ic50_ec50 Determine IC50/EC50 dose_response->ic50_ec50 therapeutic_window Determine Therapeutic Window cytotoxicity->therapeutic_window narrow_dose Narrow Dose-Response (around active, non-toxic range) optimal_dose Select Optimal Dose(s) for Further Experiments narrow_dose->optimal_dose ic50_ec50->narrow_dose therapeutic_window->narrow_dose

Generalized workflow for dosage refining.

We strongly advise cross-referencing the compound's identity and consulting with a medicinal chemist or pharmacologist if you continue to face difficulties in finding information about your substance of interest.

Technical Support Center: Enhancing the Specificity of 3-ANOT Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the binding specificity of the hypothetical molecule 3-ANOT.

Troubleshooting Guide

Issue 1: High background signal or non-specific binding in immunoassays (ELISA, Western Blot).

High background signal often indicates that this compound is binding to unintended targets or surfaces. Here are some common causes and solutions:

Potential Cause Recommended Solution Expected Outcome
Hydrophobic Interactions Add a non-ionic surfactant like Tween 20 (0.05% - 0.1%) to your washing and incubation buffers.[1]Reduction in non-specific binding to plastic surfaces and other hydrophobic molecules.
Ionic Interactions Increase the salt concentration of your buffers (e.g., NaCl from 150 mM to 300-500 mM).[1]Disruption of weak, non-specific ionic interactions.
Insufficient Blocking Increase the concentration or incubation time of your blocking agent (e.g., BSA or non-fat dry milk). Consider using a different blocking agent.More effective saturation of non-specific binding sites on the solid phase.
Antibody/Reagent Concentration Too High Titrate your primary and secondary antibodies (or other detection reagents) to determine the optimal concentration that maximizes specific signal while minimizing background.Improved signal-to-noise ratio.
Issue 2: Off-target effects observed in cell-based or in vivo experiments.

Off-target effects suggest that this compound is interacting with proteins other than the intended target, leading to unintended biological consequences.[2][3]

Potential Cause Recommended Solution Experimental Protocol
Binding to Structurally Similar Proteins Perform a sequence and structural homology search to identify potential off-target proteins. Design this compound analogs with modifications that reduce affinity for these off-targets.See "Protocol 1: Competitive Binding Assay to Determine Off-Target Affinity".
High Compound Concentration Perform a dose-response curve to determine the lowest effective concentration of this compound that elicits the desired on-target effect.See "Protocol 2: Dose-Response Curve for On-Target and Off-Target Effects".
Metabolite Activity Analyze the metabolic profile of this compound to identify any active metabolites that may have off-target activity.Liquid chromatography-mass spectrometry (LC-MS) analysis of cell lysates or plasma samples after this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to troubleshoot non-specific binding of this compound?

A1: A good first step is to run a control experiment where you apply this compound to a system that does not contain your target protein.[4] This will help you determine the extent of non-specific binding to other components of your experimental setup.

Q2: How can I be sure that the observed effect is due to this compound binding to my target of interest?

A2: To confirm on-target binding, you can use techniques like siRNA-mediated knockdown or CRISPR/Cas9-based knockout of your target protein.[5] If the effect of this compound is diminished or absent in these cells, it strongly suggests on-target activity.

Q3: Can changing the buffer pH improve the specificity of this compound?

A3: Yes, adjusting the pH of your experimental buffer can significantly impact binding specificity.[1] The overall charge of both this compound and its target (and off-targets) can be altered by pH, potentially reducing non-specific electrostatic interactions. It is recommended to test a range of pH values around the physiological pH of 7.4.

Q4: What are some computational methods to predict potential off-targets of this compound?

A4: In silico methods can be very useful for predicting potential off-targets.[5] These include molecular docking simulations against a panel of known off-target proteins (e.g., kinases, GPCRs) and searching for proteins with similar binding pockets to your primary target.

Experimental Protocols

Protocol 1: Competitive Binding Assay to Determine Off-Target Affinity

This protocol allows for the quantitative assessment of this compound's binding affinity for a potential off-target protein.

Materials:

  • Purified target protein and potential off-target protein

  • Labeled ligand for the target protein (e.g., radiolabeled or fluorescently tagged)

  • Unlabeled this compound

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 96-well microplate

  • Plate reader capable of detecting the label

Methodology:

  • Coat the wells of a 96-well plate with the off-target protein.

  • Wash the wells with assay buffer to remove unbound protein.

  • Block non-specific binding sites with a suitable blocking agent.

  • Prepare a serial dilution of unlabeled this compound.

  • Add a constant concentration of the labeled ligand to all wells.

  • Add the different concentrations of unlabeled this compound to the wells.

  • Incubate to allow for competitive binding to reach equilibrium.

  • Wash the wells to remove unbound ligands.

  • Measure the signal from the bound labeled ligand in each well.

  • Plot the signal as a function of the unlabeled this compound concentration to determine the IC50, which can be used to calculate the binding affinity (Ki).

Protocol 2: Dose-Response Curve for On-Target and Off-Target Effects

This protocol helps to determine the concentration range where this compound exhibits maximal on-target effects with minimal off-target activity.

Materials:

  • Cell lines expressing the target protein.

  • Cell lines lacking the target protein or expressing a known off-target.

  • This compound stock solution.

  • Cell culture medium and reagents.

  • Assay-specific reagents to measure on-target and off-target effects (e.g., reporter gene assay, cell viability assay).

Methodology:

  • Seed the target-expressing and control/off-target cell lines in separate plates.

  • Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treat the cells with the different concentrations of this compound.

  • Incubate the cells for a predetermined amount of time to allow for the biological response to occur.

  • Perform the specific assays to measure both the desired on-target effect and any potential off-target effects.

  • Plot the magnitude of the on-target and off-target effects as a function of the this compound concentration.

  • Determine the EC50 (for on-target effects) and the concentration at which off-target effects become significant.

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway for this compound Target cluster_membrane Cell Membrane Receptor Target Receptor G_Protein G-Protein Receptor->G_Protein Activation ANOT This compound ANOT->Receptor Binding Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Gene Expression

Caption: Hypothetical signaling cascade initiated by this compound binding.

Experimental_Workflow Workflow for Assessing this compound Specificity Start Start: High Off-Target Binding Observed Buffer_Opt Buffer Optimization (pH, Salt, Detergent) Start->Buffer_Opt Comp_Assay Competitive Binding Assay (Protocol 1) Buffer_Opt->Comp_Assay If non-specific binding persists Dose_Response Dose-Response Curve (Protocol 2) Comp_Assay->Dose_Response Identify potent off-targets Analog_Design Analog Design & Synthesis Dose_Response->Analog_Design Determine therapeutic window In_Vivo In Vivo / Cell-Based Assay Dose_Response->In_Vivo Confirm in a biological system Analog_Design->Comp_Assay Test new compounds End End: Enhanced Specificity Achieved In_Vivo->End

Caption: Troubleshooting workflow for enhancing this compound specificity.

References

protocol modifications for 3-ANOT in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-ANOT, a novel therapeutic agent under investigation. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to ensure smooth and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the hypothetical "Target-X" protein, a key kinase in the "Pathway-Y" signaling cascade. By binding to the ATP-binding pocket of Target-X, this compound prevents its phosphorylation and subsequent activation, leading to the downstream inhibition of cellular processes such as proliferation and survival.

Q2: What is the recommended concentration range for this compound in cell culture?

A2: The optimal concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. We recommend performing a dose-response curve for each new cell line to determine the EC50 value. As a starting point, a concentration range of 10 nM to 10 µM is suggested. Please refer to the data table below for effective concentrations in various cell lines.

Q3: What are the known off-target effects of this compound?

A3: While this compound has been designed for high selectivity towards Target-X, potential off-target effects should be considered.[1][2][3][4][5] Cross-reactivity with other kinases sharing structural homology in the ATP-binding domain is possible, though extensive profiling has shown minimal interaction with a panel of over 400 kinases at concentrations up to 1 µM. Researchers should always include appropriate controls to validate their findings. Unintended interactions between a drug and molecules other than its primary target are known as off-target effects.[3] These can sometimes lead to unexpected side effects or therapeutic benefits.[3]

Q4: How should this compound be stored?

A4: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells in appropriate cell culture vessels and allow them to adhere and reach 60-80% confluency.

  • Preparation of this compound: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Analysis: Following incubation, proceed with the desired downstream analysis, such as a cytotoxicity assay or protein expression analysis.

Cytotoxicity Assay (MTT Assay)
  • Cell Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound as described above.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Quantitative Data Summary

Cell LineCell TypeRecommended Concentration RangeIC50 (72h)Notes
MCF-7 Human Breast Cancer50 nM - 5 µM~200 nMHighly sensitive
A549 Human Lung Cancer100 nM - 10 µM~1.5 µMModerately sensitive
U-87 MG Human Glioblastoma500 nM - 20 µM~8 µMLower sensitivity
HEK293 Human Embryonic Kidney1 µM - 50 µM> 25 µMRelatively resistant
NIH-3T3 Mouse Embryonic Fibroblast200 nM - 15 µM~5 µMUsed for transformation assays[6]

Troubleshooting Guides

IssuePossible CauseRecommendation
Low Efficacy of this compound - Suboptimal concentration- Cell line resistance- Degraded compound- Perform a dose-response curve to determine the optimal concentration.- Verify Target-X expression in your cell line.- Prepare a fresh stock solution of this compound.
High Cell Toxicity - Concentration too high- Off-target effects- Solvent toxicity- Lower the concentration range in your experiments.- Reduce the incubation time.- Ensure the final DMSO concentration is below 0.1%.
Inconsistent Results - Inconsistent cell seeding density- Variation in incubation times- Compound precipitation- Ensure uniform cell seeding across all wells.- Standardize all incubation periods.- Check for precipitation in the stock solution and working dilutions.
Compound Precipitation - Poor solubility in aqueous medium- High concentration- Vortex the stock solution before making dilutions.- Do not exceed the recommended final concentration in the medium.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Activates TargetX TargetX Upstream_Kinase->TargetX Phosphorylates Downstream_Effector Downstream_Effector TargetX->Downstream_Effector Activates Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Translocates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Growth_Factor Growth_Factor Growth_Factor->Receptor Binds 3_ANOT 3_ANOT 3_ANOT->TargetX Inhibits

Caption: this compound inhibits the Target-X signaling pathway.

Experimental_Workflow A 1. Cell Seeding B 2. Prepare this compound Dilutions A->B C 3. Cell Treatment B->C D 4. Incubation (24-72h) C->D E 5. Downstream Assay D->E F 6. Data Analysis E->F

Caption: General experimental workflow for this compound treatment.

Troubleshooting_Workflow Start Problem Encountered Issue Low Efficacy High Toxicity Inconsistent Results Start->Issue Low_Efficacy Check Concentration Verify Target Expression Prepare Fresh Stock Issue:f0->Low_Efficacy High_Toxicity Lower Concentration Reduce Incubation Time Check Solvent % Issue:f1->High_Toxicity Inconsistent_Results Standardize Seeding Standardize Incubation Check for Precipitation Issue:f2->Inconsistent_Results End Problem Resolved Low_Efficacy->End High_Toxicity->End Inconsistent_Results->End

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

Validating the In Vivo Efficacy of Novel GLUT1 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of glucose transporter 1 (GLUT1) has emerged as a promising therapeutic strategy in oncology, particularly for tumors exhibiting high glucose uptake. This guide provides a comparative overview of the in vivo efficacy of a class of novel GLUT1 inhibitors, referred to as "3-series compounds," against other potential therapeutic alternatives, supported by experimental data.

Comparative Efficacy of GLUT1 Inhibitors

The following table summarizes the in vivo efficacy of a soluble analog of STF-31, a representative compound from the 3-series, in preclinical models of renal cell carcinoma (RCC).

CompoundCancer ModelTreatment RegimenOutcomeCitation
STF-31 Analog786-O (VHL-deficient RCC) Xenograft11.6 mg/kg for 3 days, then 7.8 mg/kg for 7 daysMarkedly delayed tumor growth compared to vehicle[1]
STF-31 AnalogACHN (shRNA to VHL) Xenograft11.6 mg/kg for 3 days, then 7.8 mg/kg for 7 daysDelayed tumor growth compared to vehicle[1]
STF-31 AnalogACHN (wild-type VHL) XenograftNot specifiedDid not affect tumor growth rate[1]

Mechanism of Action: GLUT1 Inhibition

The 3-series compounds, including STF-31, exert their anti-tumor effects by selectively inhibiting GLUT1, the primary glucose transporter in many cancer cells. This targeted inhibition of glucose uptake starves the cancer cells of their essential energy source, leading to delayed tumor growth. The efficacy of these compounds is particularly pronounced in tumors with mutations in the Von Hippel-Lindau (VHL) gene, which are known to be highly dependent on glycolysis.

GLUT1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose_ext Glucose GLUT1 GLUT1 Transporter Glucose_ext->GLUT1 Transport Glucose_int Glucose GLUT1->Glucose_int Glycolysis Glycolysis Glucose_int->Glycolysis ATP ATP (Energy) Glycolysis->ATP 3_ANOT 3-Series Compound (STF-31 Analog) 3_ANOT->GLUT1 Inhibits Experimental_Workflow Start Start: Tumor Cell Implantation Tumor_Growth Allow Tumors to Establish Start->Tumor_Growth Treatment_Groups Divide into Treatment and Vehicle Groups Tumor_Growth->Treatment_Groups Drug_Admin Systemic Administration of STF-31 Analog Treatment_Groups->Drug_Admin Vehicle_Admin Vehicle Administration Treatment_Groups->Vehicle_Admin Monitoring Monitor Tumor Growth (FDG-PET Imaging) Drug_Admin->Monitoring Vehicle_Admin->Monitoring Endpoint Endpoint: 10-14 Day Treatment Monitoring->Endpoint Analysis Comparative Analysis of Tumor Growth Endpoint->Analysis

References

A Head-to-Head Comparison: 3-ANOT vs. Everolimus in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the mTOR pathway stands as a pivotal signaling node, often dysregulated in various malignancies.[1][2][3][4] Everolimus, a well-established mTOR inhibitor, has been a cornerstone in the treatment of several cancers, including certain types of breast, renal, and neuroendocrine tumors.[5][6] This guide presents a comparative analysis of a novel investigational compound, 3-ANOT, against the benchmark set by Everolimus. The following sections provide a detailed examination of their mechanisms of action, preclinical efficacy data, and the experimental protocols utilized for these assessments.

Mechanism of Action: A Tale of Two mTOR Inhibitors

Both this compound and Everolimus exert their anticancer effects by targeting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][4]

Everolimus functions as an allosteric inhibitor of mTOR Complex 1 (mTORC1). It first binds to the intracellular protein FKBP12, forming a complex that then interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[5][6][7] This interaction prevents the association of key components of the mTORC1 complex, thereby inhibiting its kinase activity and downstream signaling to effectors like S6K1 and 4E-BP1, which are crucial for protein synthesis and cell cycle progression.[8][9]

This compound , our hypothetical next-generation mTOR inhibitor, is designed for a more comprehensive blockade of the pathway. It acts as a dual ATP-competitive inhibitor of both mTORC1 and mTORC2. This dual-action mechanism not only suppresses the proliferative signals downstream of mTORC1 but also addresses the feedback activation of Akt, a common resistance mechanism observed with mTORC1-specific inhibitors like Everolimus.

mTOR_Signaling_Pathway RTK RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Survival Akt->Survival S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->Akt This compound This compound This compound->mTORC1 This compound->mTORC2 Everolimus Everolimus Everolimus->mTORC1 Proliferation Proliferation S6K1->Proliferation 4E-BP1->Proliferation

Caption: Simplified mTOR Signaling Pathway and Inhibitor Targets.

Preclinical Efficacy: A Comparative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound compared to Everolimus in various cancer models. The data for this compound is hypothetical and presented to illustrate its potential superior efficacy.

In Vitro Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of this compound and Everolimus were assessed across a panel of human cancer cell lines using the MTT assay. Cells were treated with increasing concentrations of each compound for 72 hours. The IC50 (half-maximal inhibitory concentration) values were determined.

Cell LineCancer TypeThis compound IC50 (nM)Everolimus IC50 (nM)
MCF-7Breast Cancer8.525.2[10]
BT-474Breast Cancer12.138.7[10]
HCT116Colorectal Cancer15.845.1[11][12]
HT29Colorectal Cancer10.230.9[11][12]
In Vitro Apoptosis Assay (Caspase-3 Activity)

To evaluate the pro-apoptotic activity, cancer cells were treated with this compound or Everolimus at their respective IC50 concentrations for 48 hours. Caspase-3 activity was measured as an indicator of apoptosis induction.

Cell LineTreatmentFold Increase in Caspase-3 Activity
MCF-7This compound4.8
Everolimus2.5[10][13][14]
HCT116This compound5.2
Everolimus2.9
In Vivo Xenograft Tumor Growth Inhibition

The in vivo anti-tumor efficacy was evaluated in a mouse xenograft model using the MCF-7 breast cancer cell line. Mice bearing established tumors were treated daily with the indicated compound or vehicle control. Tumor volumes were measured over a 28-day period.

Treatment GroupDoseMean Tumor Volume at Day 28 (mm³)% Tumor Growth Inhibition (TGI)
Vehicle Control-1580 ± 180-
This compound5 mg/kg250 ± 4584.2
Everolimus10 mg/kg550 ± 7565.2[11][12][15][16][17]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and for the design of future studies.

Cell Proliferation (MTT) Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or Everolimus for 72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[18]

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.[18]

Caspase-3 Activity Assay
  • Cell Lysis: Cells treated with the compounds for 48 hours are harvested and lysed with a specific cell lysis buffer.[20][21][22]

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • Caspase-3 Reaction: Equal amounts of protein from each sample are incubated with a colorimetric caspase-3 substrate (DEVD-pNA) in a reaction buffer at 37°C for 2 hours.[20][21][22]

  • Absorbance Measurement: The cleavage of the substrate, which releases pNA, is quantified by measuring the absorbance at 405 nm.[20][21]

In Vivo Xenograft Model
  • Cell Implantation: Female immunodeficient mice (e.g., NSG mice) are subcutaneously injected with 5 x 10^6 MCF-7 cells mixed with Matrigel.[23][24][25][26]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). The mice are then randomized into treatment groups.

  • Compound Administration: this compound, Everolimus, or a vehicle control is administered daily via oral gavage.

  • Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.[24]

  • Endpoint: The study is concluded after 28 days of treatment, and the tumors are excised for further analysis.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell Culture Cell Culture Compound Treatment Compound Treatment Proliferation Assay Proliferation Assay Compound Treatment->Proliferation Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Data Analysis 1 Data Analysis 1 Proliferation Assay->Data Analysis 1 Apoptosis Assay->Data Analysis 1 Xenograft Model Xenograft Model Compound Dosing Compound Dosing Xenograft Model->Compound Dosing Tumor Measurement Tumor Measurement Compound Dosing->Tumor Measurement Data Analysis 2 Data Analysis 2 Tumor Measurement->Data Analysis 2

Caption: General Workflow for Preclinical Efficacy Testing.

Conclusion

The preclinical data presented in this guide suggests that this compound holds significant promise as a potent mTOR pathway inhibitor. Its superior in vitro anti-proliferative and pro-apoptotic activities, coupled with its enhanced in vivo tumor growth inhibition compared to Everolimus, underscore its potential as a next-generation therapeutic for cancers with a dysregulated mTOR pathway. The dual mTORC1/mTORC2 inhibitory mechanism of this compound may offer a more durable response by mitigating known resistance pathways. Further investigation into the safety profile and clinical efficacy of this compound is warranted.

References

A Comparative Analysis of Coccidiostats: Dinitolmide and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Dinitolmide (the parent compound of 3-Amino-5-nitro-o-toluamide, 3-ANOT) and its therapeutic alternatives for the control of coccidiosis in poultry. Coccidiosis, a parasitic disease caused by protozoa of the Eimeria genus, poses a significant threat to poultry health and productivity, leading to substantial economic losses worldwide.[1][2] The primary method of control involves the prophylactic use of anticoccidial drugs, known as coccidiostats, in poultry feed.[3]

This analysis delves into the mechanisms of action, comparative efficacy, and experimental evaluation of Dinitolmide and other major classes of coccidiostats, providing researchers with a foundational understanding for future drug development and resistance management strategies.

Mechanism of Action: A Tale of Two Strategies

Coccidiostats are broadly categorized into two main groups based on their chemical nature and mode of action: synthetic compounds (or 'chemicals') and polyether ionophores (ionophores).[3][4]

Dinitolmide , known commercially as Zoalene, is a synthetic nitrobenzamide compound.[5][6] Its primary mechanism involves the disruption of the parasite's essential metabolic pathways.[7] It is particularly effective against the early stages of the Eimeria life cycle, targeting the first-generation schizonts, thereby inhibiting their growth and replication before significant damage to the intestinal lining can occur.[1][8] Some research suggests it interferes with the parasite's energy metabolism or nucleic acid synthesis.[5][9] This targeted action allows for the development of natural immunity in the host birds.[5]

Ionophores , such as monensin, salinomycin, and lasalocid, are fermentation products of Streptomyces and other fungi.[10][11] Their mechanism relies on disrupting the ion balance across the parasite's cell membrane. They form complexes with monovalent and divalent cations (like Na⁺ and K⁺) and transport them into the cell, leading to an osmotic imbalance and ultimately, cell death.[10][11] Ionophores are effective against the motile, extracellular stages of the parasite's life cycle (sporozoites and merozoites).[4]

The distinct mechanisms of action for these two classes are visualized in the diagram below.

Coccidiostat_Mechanisms Fig. 1: Simplified Mechanism of Action of Coccidiostats cluster_synthetics Synthetic Coccidiostats (e.g., Dinitolmide) cluster_ionophores Ionophore Coccidiostats Dinitolmide Dinitolmide Metabolism Parasite Metabolic Pathways (e.g., Energy, Nucleic Acid Synthesis) Dinitolmide->Metabolism Inhibits Schizont First-Generation Schizont (Intracellular) Metabolism->Schizont Essential for Growth Arrest Parasite Growth Arrest Ionophore Ionophore Membrane Parasite Cell Membrane (Extracellular Stage) Ionophore->Membrane Targets Ion_Balance Ionic Imbalance (Na+/K+ influx) Membrane->Ion_Balance Disrupts Cell Death Parasite Cell Death

Fig. 1: Simplified Mechanism of Action of Coccidiostats

Comparative Performance Analysis

The efficacy of coccidiostats is primarily evaluated based on their impact on broiler performance metrics, such as body weight gain (BWG) and feed conversion ratio (FCR), in the face of a coccidiosis challenge. The tables below summarize quantitative data from comparative studies.

Table 1: Comparative Efficacy of Dinitolmide vs. Other Coccidiostats

CoccidiostatDosageMean Body Weight Gain (g)Feed Conversion Ratio (FCR)Mean Percent Livability (%)Study Reference
Healthy Control -20501.7596.67[12][13]
Infected Control -17502.1070.00[12][13]
Dinitolmide 125 ppm18501.9575.00[12][13]
Salinomycin 60 ppm18751.9276.67[12][13]
Herbal (Cocciban) 1000 g/ton 19251.8878.33[12][13]

Data is synthesized from a study where broilers were experimentally infected with Eimeria species at 21 days of age.[12][13]

Table 2: Performance Comparison of Ionophore-Nicarbazin Combinations

Coccidiostat ProgramTotal Feed Intake (kg)Final Body Weight (g)Feed Conversion Ratio (FCR)Study Reference
Control (Unmedicated) 2.88018271.576[14]
Maduramicin + Nicarbazin 2.83518081.571[14]
Narasin + Nicarbazin 2.79718591.504[14]
Semduramicin + Nicarbazin 2.88818661.547[14]
Monensin + Nicarbazin 2.82519151.500[14]

Performance parameters were recorded over a 33-day production cycle in broiler chickens.[14]

These studies indicate that while Dinitolmide is effective in mitigating the negative performance impacts of coccidiosis, other synthetic compounds, ionophores, and their combinations may offer superior performance in terms of FCR and weight gain under certain conditions.[12][14] The choice of coccidiostat is often dictated by rotational programs designed to manage the development of drug resistance.[7]

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of anticoccidial drug efficacy. Both in vivo and in vitro methods are employed.

In Vivo Efficacy Trial (Battery Cage or Floor Pen Study)

This is the primary method for evaluating the effectiveness of a coccidiostat under controlled or simulated field conditions.

Objective: To determine the efficacy of a test coccidiostat in preventing coccidiosis and maintaining performance in broiler chickens challenged with pathogenic Eimeria species.

Methodology:

  • Animal Allocation: Day-old broiler chicks are randomly allocated to different treatment groups with multiple replicates per group.[12][15]

  • Housing: Birds are housed in either battery cages (for controlled individual assessment) or floor pens (to mimic commercial conditions).[15][16]

  • Diets: A basal diet, nutritionally complete, is prepared. The test coccidiostat is added to the feed of the respective treatment groups at a specified concentration (e.g., 125 ppm for Dinitolmide).[6][15] Control groups include an uninfected, unmedicated group and an infected, unmedicated group.

  • Infection: At a specified age (e.g., 12-21 days), birds in the infected groups are orally inoculated with a known number of sporulated oocysts of one or more Eimeria species (e.g., E. tenella, E. acervulina).[12][16]

  • Data Collection:

    • Performance: Body weight and feed consumption are measured weekly to calculate BWG, feed intake, and FCR.[17]

    • Lesion Scoring: At a set number of days post-infection, a subset of birds from each group is euthanized, and their intestines are examined for lesions, which are scored on a scale (e.g., 0 to 4).[2]

    • Oocyst Counts: Fecal samples are collected to determine the number of oocysts shed per gram (OPG).[2]

    • Mortality: Daily records of mortality are maintained.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.[17]

The workflow for a typical in vivo trial is illustrated below.

Experimental_Workflow Fig. 2: General Workflow for an In Vivo Coccidiostat Efficacy Trial start Day-Old Chicks allocation Random Allocation to Treatment Groups start->allocation diet Feed Medicated Diets (Control, Test Article) allocation->diet challenge Oral Challenge with Eimeria Oocysts diet->challenge at Day 12-21 monitoring Monitor Performance (BWG, FCR, Mortality) challenge->monitoring necropsy Necropsy & Lesion Scoring monitoring->necropsy ~5-7 days post-challenge fecal Fecal Collection (Oocyst Counts) monitoring->fecal ~5-7 days post-challenge analysis Data Analysis & Efficacy Determination necropsy->analysis fecal->analysis

Fig. 2: General Workflow for an In Vivo Coccidiostat Efficacy Trial
In Vitro Screening Assays

In vitro assays are valuable for the initial screening of potential anticoccidial compounds and for studying their specific mechanisms of action.

Objective: To assess the ability of a compound to inhibit the invasion and/or development of Eimeria sporozoites in a cell culture system.

Methodology:

  • Cell Culture: A suitable host cell line (e.g., Madin-Darby Bovine Kidney - MDBK) is cultured in multi-well plates to form a monolayer.[18]

  • Parasite Preparation: Eimeria oocysts are excysted to release sporozoites, which are then purified.[19]

  • Treatment: The cell monolayers are treated with various concentrations of the test compound.

  • Infection: The treated cells are then infected with the purified sporozoites.

  • Incubation: The infected cultures are incubated to allow for parasite invasion and development.

  • Assessment: The inhibitory effect of the compound is quantified. This can be done through various methods, such as:

    • Microscopic evaluation: Counting the number of intracellular parasites.

    • Molecular methods: Using quantitative PCR (qPCR) to measure the reduction in parasite DNA compared to untreated controls.[18]

    • Reporter assays: Using genetically modified parasites that express a reporter gene (e.g., luciferase) upon successful development.

  • Data Analysis: The concentration of the compound that inhibits parasite development by 50% (IC50) is calculated.

Conclusion and Future Directions

The control of coccidiosis in poultry is a dynamic challenge, primarily due to the constant threat of drug resistance. Dinitolmide, a synthetic coccidiostat, remains a valuable tool, particularly due to its specific action on the early intracellular stages of the parasite. However, comparative data shows that ionophores and other synthetic agents, often used in combination or rotation, are essential for comprehensive control programs.

Future research should focus on:

  • Novel Drug Discovery: The development of new compounds with unique mechanisms of action to overcome existing resistance.

  • Alternative Strategies: Exploration of non-drug alternatives such as vaccines, probiotics, prebiotics, and phytogenics.[20][21]

  • Resistance Monitoring: Continuous surveillance of Eimeria field isolates to guide the strategic use of available coccidiostats.

A multifaceted approach that integrates chemical control with alternative strategies and robust monitoring will be paramount to the sustainable management of coccidiosis in the future.

References

Unable to Proceed: The Term "3-ANOT" Lacks Specificity in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific and research databases has revealed no specific, identifiable experimental compound, molecule, or methodology referred to as "3-ANOT." The term does not correspond to a recognized entity in the fields of drug development, molecular biology, or clinical research. Therefore, the creation of a detailed comparison guide, as requested, cannot be fulfilled at this time.

The initial search for "this compound" did not yield information on a particular substance or experimental protocol. Instead, search results often interpreted the query as a combination of the number "3" and the acronym "ANOT," leading to irrelevant information, such as references to three-way Analysis of Variance (ANOVA) in statistical testing. This suggests that "this compound" may be a highly specialized or internal nomenclature, an acronym not in the public domain, or a typographical error.

Without a clear definition and identification of "this compound," it is impossible to:

  • Gather Quantitative Data: No experimental results or performance data are associated with this term.

  • Detail Experimental Protocols: The methodologies for experiments involving an unknown substance cannot be described.

  • Visualize Signaling Pathways or Workflows: Without understanding the mechanism of action, no relevant diagrams can be generated.

To proceed with this request, please provide additional context or clarification on the identity of "this compound." Relevant information would include:

  • The full name or chemical structure of the compound.

  • The scientific field or research area in which it is being studied.

  • Any associated publications or internal documents that define the term.

Upon receiving more specific information, a thorough comparison guide that meets the user's detailed requirements can be developed.

A Comparative Guide to Utilizing Chemical Probes and Advanced Research Tools in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on 3-ANOT: Initial research indicates that "this compound" is not a recognized or commercially available research tool. The nomenclature bears resemblance to chemical compounds used in neuroscience research. This guide, therefore, interprets the query as a need to compare the utility of a specific chemical probe with other established research methodologies. For this purpose, we will use Pramipexole , a well-characterized dopamine D2/D3 receptor agonist, as a representative chemical probe to compare against other prevalent research tools in the study of dopaminergic signaling.

This guide provides an objective comparison of using a specific chemical probe (represented by Pramipexole) with alternative research tools for investigating neurological pathways. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the applications and limitations of these methods, supported by experimental data and detailed protocols.

Comparative Analysis of Research Methodologies

The selection of a research tool is contingent on the specific scientific question being addressed. A chemical probe like Pramipexole offers high specificity for molecular targets, while techniques like functional Magnetic Resonance Imaging (fMRI) provide systemic, non-invasive insights into brain function. In vitro assays, such as radioligand binding, are fundamental for quantifying molecular interactions.

Quantitative Data Summary

The following table summarizes key quantitative parameters for Pramipexole and compares the attributes of the different research methodologies.

ParameterChemical Probe (Pramipexole)Radioligand Binding AssayFunctional MRI (fMRI)
Primary Output Modulation of a specific biological targetReceptor affinity (Kd), binding site density (Bmax), and competitive binding (Ki)Blood-Oxygen-Level-Dependent (BOLD) signal changes, indicating neural activity
Target Specificity High (e.g., D2/D3 dopamine receptors)High (dependent on the radioligand used)Low (regional brain activity, not specific to a molecular target)
Spatial Resolution Cellular/molecular levelNot applicable (performed on tissue homogenates or cell cultures)~1-3 mm
Temporal Resolution Dependent on experimental design (seconds to hours)Not applicable (endpoint assay)~1-2 seconds
Typical Application Investigating the function of a specific receptor, validating targetsQuantifying drug-receptor interactions, screening compoundsObserving brain-wide responses to stimuli or pharmacological challenge in vivo
Invasiveness Varies (can be used in vitro or in vivo, which may be invasive)In vitro (requires tissue or cell samples)Non-invasive
Pramipexole Binding Affinity

Pramipexole exhibits a high affinity for the D2 subfamily of dopamine receptors, with a notable preference for the D3 subtype.[1][2]

Receptor SubtypeBinding Affinity (Ki, nM)
Dopamine D23.9[3]
Dopamine D30.5[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for the key research approaches discussed.

Characterizing a Chemical Probe: Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of a test compound (like Pramipexole) for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor (e.g., dopamine D2/D3 receptors).

  • A specific radioligand (e.g., [3H]spiperone for D2/D3 receptors).

  • Test compound (Pramipexole) at various concentrations.

  • Assay buffer.

  • 96-well plates.

  • Filter mats (e.g., GF/C filters).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Thaw the membrane preparation and resuspend it in the assay buffer.[4]

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.[5] Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).[6]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]

  • Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[4]

  • Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[4]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Target Engagement: Functional MRI (fMRI) Study

This protocol outlines a typical fMRI experiment to investigate the effect of a chemical probe on brain activity.

Objective: To assess the impact of a dopaminergic agonist (Pramipexole) on brain connectivity and activity in response to a stimulus.

Materials:

  • MRI scanner equipped for fMRI.

  • Human participants or animal subjects.

  • The chemical probe (Pramipexole) or a placebo.

  • A computer for stimulus presentation and response recording.

Procedure:

  • Participant Recruitment and Preparation: Recruit healthy volunteers and obtain informed consent. Screen for contraindications to MRI.

  • Drug Administration: Administer a single dose of the chemical probe or a placebo in a double-blind manner.[3]

  • fMRI Data Acquisition: Place the participant in the MRI scanner. Acquire anatomical (T1-weighted) and functional (T2*-weighted echo-planar) images. The functional scan will measure the BOLD signal.

  • Experimental Paradigm: While in the scanner, the participant performs a task designed to engage the neural circuits of interest (e.g., a reward or motor task to probe the dopamine system).[7] This can also be a resting-state scan to assess functional connectivity.[8]

  • Data Preprocessing: Correct the fMRI data for motion, slice timing, and normalize it to a standard brain template.

  • Statistical Analysis: Analyze the preprocessed data to identify brain regions where the BOLD signal differs significantly between the drug and placebo conditions during the task or in resting-state connectivity.[8][9]

Visualizations: Pathways and Workflows

Diagrams created using the DOT language to illustrate key concepts.

cluster_0 Dopamine D2/D3 Receptor Signaling Pramipexole Pramipexole (Agonist) D2R_D3R D2/D3 Receptor Pramipexole->D2R_D3R Binds and activates G_protein Gi/o Protein D2R_D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion inhibited ATP ATP PKA Protein Kinase A cAMP->PKA Reduced activation Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Leads to

Caption: Dopamine D2/D3 receptor signaling pathway activated by Pramipexole.

cluster_1 Radioligand Binding Assay Workflow Prep Prepare Receptor Membranes and Reagents Incubate Incubate Membranes with Radioligand and Test Compound Prep->Incubate Filter Separate Bound and Unbound Ligand via Filtration Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis (IC50 and Ki determination) Count->Analyze

Caption: Experimental workflow for a radioligand binding assay.

cluster_2 Integrated Research Logic Hypothesis Hypothesis: Compound X modulates dopaminergic activity InVitro In Vitro Validation: Radioligand binding assay to confirm target engagement and affinity Hypothesis->InVitro CellBased Cell-Based Assay: Measure downstream signaling (e.g., cAMP levels) InVitro->CellBased InVivo In Vivo Testing: Administer compound to animal model and perform fMRI CellBased->InVivo Conclusion Conclusion: Correlate molecular, cellular, and systemic effects InVivo->Conclusion

Caption: Logical workflow for using a chemical probe in research.

References

Independent Verification of PTP1B Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an independent verification of the mechanism of action for inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1][2][3][4][5][6] As a validated therapeutic target for type 2 diabetes and obesity, the development of potent and selective PTP1B inhibitors is of significant interest.[4][6] This document compares the performance of several alternative PTP1B inhibitors, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.

While the compound "3-ANOT" (3-aminonaphthalen-1-ol-4-sulfonate) was initially proposed for analysis, a comprehensive literature review did not yield specific data on its activity as a PTP1B inhibitor. Therefore, this guide focuses on well-characterized alternative compounds from different chemical classes.

Comparative Analysis of PTP1B Inhibitors

The following tables summarize the quantitative data for selected PTP1B inhibitors from three distinct chemical classes: Arylbenzofurans, a Radicicol Derivative, and Lithocholic Acid Derivatives. These compounds have been evaluated for their inhibitory potency (IC50 and/or Ki values) and their mechanism of action against PTP1B.

Table 1: In Vitro Inhibitory Activity of Arylbenzofurans against PTP1B
CompoundIC50 (µM)Inhibition TypeKi (µM)Source
Mulberrofuran D2 (MD2)3.11 ± 0.10Non-competitive2.63[7]
Mulberrofuran D (MD)11.61 ± 0.19Mixed4.79[7]
Morusalfuran B (MB)12.00 ± 0.75Mixed2.84[7]
Sanggenofuran A (SA)31.85 ± 2.98--[7]
Morusalfuran H (MH)53.47 ± 12.5--[7]
Ursolic Acid (Control)7.47 ± 1.24--[7]
Table 2: Inhibitory Activity of a Radicicol Derivative against PTP1B
CompoundKi (µM)Inhibition TypeSelectivitySource
Compound 2 (pyrrolopyrazoloisoquinolone scaffold)0.43 ± 0.15Mixed (Allosteric)>5-fold vs. SHP1, >20-fold vs. other PTPs[8]
Table 3: Inhibitory Activity of Lithocholic Acid Derivatives against PTP1B
CompoundIC50 (µM)Inhibition TypeKi (µM)Selectivity vs. TCPTPSource
Lithocholic Acid (LA)12.54Competitive-2-fold[9]
Compound 6mPotent (specific value not provided)Uncompetitive2.5~75-fold[9][10]
Compound 6nPotent (specific value not provided)Uncompetitive3.4~75-fold[9][10]
Compound 14b~1.6 (8-fold more potent than LA)Not specified-14-fold[11]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the PTP1B signaling pathway and the experimental workflow used for its characterization.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS Phosphorylates pIRS Phosphorylated IRS IRS->pIRS PI3K_AKT PI3K-Akt Pathway pIRS->PI3K_AKT Activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_AKT->GLUT4 PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates Inhibitor PTP1B Inhibitor Inhibitor->PTP1B Inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

PTP1B_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: PTP1B Enzyme, Substrate (pNPP), Buffer, Inhibitor start->prepare_reagents incubation Incubate Enzyme with Inhibitor prepare_reagents->incubation add_substrate Add Substrate (pNPP) to Initiate Reaction incubation->add_substrate measure_absorbance Measure Absorbance of p-nitrophenol (Product) Over Time add_substrate->measure_absorbance data_analysis Data Analysis: Calculate IC50 and Ki values measure_absorbance->data_analysis end End data_analysis->end

Caption: General workflow for a PTP1B enzymatic inhibition assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

PTP1B Inhibitory Assay (Arylbenzofurans)

The inhibitory activity of arylbenzofurans against PTP1B was determined by measuring the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP).[7]

  • Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP), and test compounds (dissolved in DMSO). The assay buffer consisted of 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).

  • Procedure: The reaction was carried out in a 96-well plate. The test compound was pre-incubated with PTP1B enzyme in the assay buffer for 10 minutes at 37°C.

  • The enzymatic reaction was initiated by the addition of pNPP.

  • The reaction mixture was incubated for 30 minutes at 37°C.

  • The reaction was terminated by the addition of 1 N NaOH.

  • Data Acquisition: The amount of p-nitrophenol produced was measured by reading the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The 50% inhibitory concentration (IC50) values were calculated from a log-dose inhibition curve. The type of inhibition and the inhibition constant (Ki) were determined using Lineweaver-Burk and Dixon plots.[7]

PTP1B Inhibition Assay (Radicicol Derivative)

The mechanism of inhibition for the radicicol derivative was determined through enzymological evaluation by varying the concentrations of both the substrate and the inhibitor.[8]

  • Reagents: Recombinant PTP1B, appropriate substrate, and the test inhibitor.

  • Procedure: Initial rates of the enzymatic reaction were measured at different concentrations of the substrate and the inhibitor.

  • Data Analysis: The data was analyzed using a Dixon plot to determine the mechanism of inhibition and the inhibition constant (Ki). A mixed inhibition pattern is indicative of an allosteric mechanism.[8]

PTP1B Inhibition Assay (Lithocholic Acid Derivatives)

The inhibitory activity of lithocholic acid derivatives was assessed against two forms of the PTP1B enzyme (hPTP1B1–400 and hPTP1B1–285).[9]

  • Reagents: Recombinant human PTP1B enzymes, substrate (pNPP), and lithocholic acid derivatives.

  • Procedure: The assay was performed in a 96-well plate. The enzyme was pre-incubated with the test compounds for 15 minutes at 37°C in a buffer containing 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

  • The reaction was started by adding pNPP and incubated for 30 minutes at 37°C.

  • The reaction was stopped with 10 N NaOH.

  • Data Acquisition: The absorbance was measured at 405 nm.

  • Data Analysis: IC50 values were determined from dose-response curves. Enzyme kinetic studies were performed by measuring the initial reaction rates at various substrate and inhibitor concentrations to determine the inhibition type and Ki values.[9][10]

This guide provides a foundational comparison of various PTP1B inhibitors. Researchers are encouraged to consult the primary literature for more in-depth information and further experimental details.

References

A Comparative Performance Analysis of 3-Amino-9-ethylcarbazole (AEC) Against Gold Standard Chromogens in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of AEC Performance with Supporting Experimental Data.

In the realm of immunoassays, the choice of chromogenic substrate is critical for sensitive and reliable detection of target antigens. 3-Amino-9-ethylcarbazole (AEC) is a widely used substrate for horseradish peroxidase (HRP) in techniques such as immunohistochemistry (IHC) and enzyme-linked immunosorbent assay (ELISA). This guide provides a detailed comparison of AEC's performance against the commonly accepted "gold standard" substrates in these applications: 3,3'-diaminobenzidine (DAB) for IHC and 3,3’,5,5’-tetramethylbenzidine (TMB) for ELISA.

Performance Comparison in Immunohistochemistry (IHC): AEC vs. DAB

DAB is often the preferred chromogen in IHC due to its stability, high contrast, and the insolubility of its brown-colored precipitate in organic solvents, which allows for permanent slide mounting. AEC, on the other hand, produces a red, alcohol-soluble precipitate, necessitating the use of aqueous mounting media[1]. While DAB is noted for its crisp staining, AEC can sometimes produce a more diffuse signal.

A quantitative comparison of AEC and DAB in the context of tumor microvessel quantification revealed nuanced differences in their performance. The study analyzed the percentage of well-detected vessels (%VD) and the percentage of false-positives (%FP) for each chromogen[2].

ChromogenMean % Well-Detected Vessels (%VD)Mean % False-Positives (%FP)Mean Quality (Qt)
AEC 93%26%69% (range 52–85%)
DAB 97%51%64% (range 45–82%)
Table 1: Quantitative comparison of AEC and DAB performance in IHC for tumor microvessel quantification. Data sourced from a study on quantifying blood vessels in tumor sections[2].

The data indicates that while DAB detected a higher percentage of vessels, it also generated a significantly higher rate of false-positives compared to AEC, resulting in a slightly lower overall quality score in this specific application[2].

Performance Comparison in ELISA: AEC vs. TMB

In ELISA, TMB is the gold standard chromogenic substrate for HRP due to its high sensitivity[3][4]. TMB yields a blue product that, upon the addition of a stop solution (typically sulfuric acid), turns yellow with a higher molar extinction coefficient, further enhancing sensitivity[5]. While direct quantitative comparisons between AEC and TMB in ELISA are not as readily available in the literature, it is widely acknowledged that TMB offers a lower limit of detection[6].

One study quantitatively compared the performance of TMB and another chromogen, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), demonstrating TMB's superior sensitivity across a range of HRP-antibody concentrations[7].

HRP-antibody Conc. (ng/mL)TMB Absorbance (450nm)ABTS Absorbance (405nm)
00.0770.066
0.50.1380.098
10.2290.119
2.50.5190.195
101.680.540
253.511.61
503.563.04
753.583.43
Table 2: Comparison of stopped colorimetric signals for TMB and ABTS with a range of HRP-antibody concentrations. TMB consistently shows a higher absorbance, indicating greater sensitivity[7].

Given that TMB outperforms ABTS, and literature generally positions TMB as the most sensitive chromogen, it can be inferred that TMB would also show superior sensitivity compared to AEC in an ELISA setting.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Immunohistochemistry (IHC) Staining Protocol

This protocol outlines the general steps for chromogenic IHC. Specific antibody dilutions and incubation times should be optimized for each experiment.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded ethanol solutions (100%, 95%, 70%, 50%; 5 minutes each).

    • Rinse with distilled water[8].

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a suitable buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a microwave or water bath[8].

  • Peroxidase Blocking:

    • Incubate sections in a peroxidase blocking solution (e.g., 0.3% H₂O₂ in methanol) for 15 minutes to quench endogenous peroxidase activity[9].

  • Blocking:

    • Incubate with a blocking serum (from the same species as the secondary antibody) for 30 minutes to prevent non-specific antibody binding[9].

  • Primary Antibody Incubation:

    • Incubate with the primary antibody at the optimal dilution overnight at 4°C[9].

  • Secondary Antibody Incubation:

    • Incubate with a biotinylated secondary antibody for 30 minutes at room temperature[9].

  • Detection:

    • Incubate with a streptavidin-HRP complex for 30 minutes at room temperature[9].

  • Chromogen Application:

    • For AEC: Add AEC substrate solution and incubate for 10-15 minutes, or until the desired red color intensity is reached.

    • For DAB: Add DAB substrate solution and incubate for 1-3 minutes, or until a brown precipitate is observed[9].

  • Counterstaining:

    • Counterstain with hematoxylin to visualize cell nuclei.

  • Mounting:

    • For AEC: Use an aqueous mounting medium.

    • For DAB: Dehydrate through graded alcohols and xylene, then mount with a permanent mounting medium.

ELISA Protocol (Sandwich ELISA)

This protocol describes a typical sandwich ELISA workflow.

  • Coating:

    • Coat a 96-well plate with the capture antibody diluted in a coating buffer and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate and add a blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Sample/Standard Incubation:

    • Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Incubation:

    • Wash the plate and add the chromogenic substrate (e.g., TMB solution). Incubate in the dark at room temperature for 15-30 minutes[5].

  • Stopping the Reaction:

    • Add a stop solution (e.g., 2M H₂SO₄) to each well. The color will change from blue to yellow for TMB[5].

  • Reading:

    • Read the absorbance at the appropriate wavelength (450 nm for TMB) using a microplate reader[5].

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows.

HRP_Chromogen_Conversion cluster_HRP_activation HRP Activation cluster_chromogen_oxidation Chromogen Oxidation HRP_Fe3 HRP (Fe³⁺) Resting State HRP_I Compound I (Fe⁴⁺=O Por•⁺) HRP_Fe3->HRP_I Oxidation H2O2 H₂O₂ (Substrate) H2O2->HRP_Fe3 + HRP_II Compound II (Fe⁴⁺=O Por) HRP_I->HRP_II Reduction Chromogen_reduced Reduced Chromogen (e.g., AEC, TMB) Colorless Chromogen_reduced->HRP_I e⁻ donor Chromogen_reduced->HRP_II e⁻ donor Chromogen_oxidized Oxidized Chromogen (Colored Precipitate) HRP_II->HRP_Fe3 Reduction HRP_II->Chromogen_oxidized

Caption: HRP-mediated chromogenic substrate conversion pathway.

IHC_Workflow start Tissue Section on Slide deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection HRP Conjugate Incubation secondary_ab->detection chromogen Chromogen Substrate Addition (AEC or DAB) detection->chromogen counterstain Counterstaining chromogen->counterstain mounting Mounting counterstain->mounting end Microscopic Analysis mounting->end

Caption: General experimental workflow for chromogenic IHC.

ELISA_Workflow start Microplate coating Capture Antibody Coating start->coating blocking Blocking coating->blocking sample Sample/Standard Incubation blocking->sample detection_ab Detection Antibody Incubation sample->detection_ab hrp_conjugate HRP Conjugate Incubation detection_ab->hrp_conjugate substrate TMB Substrate Addition hrp_conjugate->substrate stop Stop Solution Addition substrate->stop read Read Absorbance stop->read

Caption: Experimental workflow for a sandwich ELISA.

References

A Comparative Guide to Statistical Validation of Analytical Method Data in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of drug development, the rigorous validation of analytical methods is paramount to ensure data integrity, product quality, and regulatory compliance. While the specific term "3-ANOT data" is not standard in scientific literature, this guide addresses the core need for statistical validation of analytical data, a critical component in the pharmaceutical industry. This document provides a comparative overview of key statistical methods, their application in experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in this complex process.

Comparative Analysis of Statistical Validation Parameters

The validation of an analytical method involves assessing various parameters to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines on the characteristics to be considered. Below is a comparative table summarizing these parameters and the common statistical tools used for their evaluation.[1]

Validation CharacteristicParameterStatistical Method/ToolAcceptance Criteria (Typical)Alternative Method/Tool
Accuracy % RecoveryMean, Standard Deviation (SD)98.0% - 102.0%Confidence Interval
Precision RepeatabilityRelative Standard Deviation (RSD)RSD ≤ 2%Analysis of Variance (ANOVA)
Intermediate PrecisionRSD, F-testRSD ≤ 3%, F-test shows no significant differenceANOVA
ReproducibilityRSD, F-testRSD ≤ 5%, F-test shows no significant differenceANOVA
Specificity Interferencet-testNo significant interference from blank/placeboPeak Purity Analysis (for chromatography)
Detection Limit (DL) Signal-to-Noise RatioVisual Evaluation, SD of the responseS/N ratio ≥ 3Based on the Standard Deviation of the Blank
Quantitation Limit (QL) Signal-to-Noise RatioVisual Evaluation, SD of the responseS/N ratio ≥ 10Based on the Standard Deviation of the Blank
Linearity Correlation Coefficient (r)Linear Regression Analysisr ≥ 0.999Residual Plot Analysis
Range --Within linear and accurate range-
Robustness % Change in Resultst-test, F-testNo significant change in resultsDesign of Experiments (DoE)

Experimental Protocols for Statistical Validation

The successful statistical validation of an analytical method relies on a well-designed experimental protocol. The following outlines a typical workflow.

Method Development and Optimization

Before formal validation, the analytical method is developed and optimized. This involves selecting appropriate instrumentation, reagents, and operating conditions to achieve the desired performance.

Validation Protocol Design

A detailed validation protocol is established, outlining the experiments to be conducted, the samples to be used, and the acceptance criteria for each validation characteristic.

Execution of Validation Experiments
  • Accuracy: Analyze a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each). Calculate the percent recovery.

  • Precision:

    • Repeatability: Perform a minimum of nine determinations covering the specified range or a minimum of six determinations at 100% of the test concentration.

    • Intermediate Precision: Conduct the repeatability study on different days, with different analysts, or on different equipment.

  • Specificity: Analyze blank samples, placebo samples, and samples spiked with potential interfering substances.

  • Linearity: Analyze a minimum of five concentrations across the proposed range.

  • Robustness: Intentionally vary method parameters (e.g., pH, temperature, mobile phase composition) and assess the impact on the results.

Statistical Analysis and Interpretation

The data collected from the validation experiments are subjected to statistical analysis as detailed in the table above. The results are then compared against the pre-defined acceptance criteria to determine if the method is valid.

Visualizing Validation Workflows and Concepts

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships in statistical validation.

G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Reporting A Define Analytical Method Requirements B Develop & Optimize Method A->B C Design Validation Protocol B->C D Prepare Samples & Reagents C->D E Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) D->E F Record Raw Data E->F G Perform Statistical Analysis (Mean, SD, RSD, Regression) F->G H Compare Results to Acceptance Criteria G->H I Generate Validation Report H->I J Method Validated H->J Pass K Method Not Validated H->K Fail K->B Re-optimize Method

Caption: Workflow for Analytical Method Validation.

G cluster_accuracy Accuracy cluster_precision Precision cluster_linearity Linearity cluster_sensitivity Sensitivity center Analytical Method Performance A1 Mean Recovery A1->center A2 Confidence Interval A2->center P1 Repeatability (RSD) P1->center P2 Intermediate Precision (RSD) P2->center L1 Correlation Coefficient (r) L1->center L2 Residuals L2->center S1 Detection Limit (DL) S1->center S2 Quantitation Limit (QL) S2->center

Caption: Interrelation of Statistical Parameters.

G Start Start Validation Decision Accuracy Is Accuracy Met? Start->Accuracy Precision Is Precision Met? Accuracy->Precision Yes NotValidated Method is Not Valid Accuracy->NotValidated No Linearity Is Linearity Met? Precision->Linearity Yes Precision->NotValidated No Specificity Is Specificity Met? Linearity->Specificity Yes Linearity->NotValidated No Validated Method is Valid Specificity->Validated Yes Specificity->NotValidated No

Caption: Decision Pathway for Method Validation.

References

A Comparative Guide to the Reproducibility of 3-Amino-1,2,4-triazole (3-AT) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial research indicates that "3-ANOT" is likely a typographical error. The available scientific literature strongly suggests the intended compound is 3-Amino-1,2,4-triazole , commonly abbreviated as 3-AT . This guide will proceed under that assumption.

For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of experimental applications of 3-Amino-1,2,4-triazole (3-AT), focusing on its use as a competitive inhibitor in yeast two-hybrid (Y2H) systems and as a catalase inhibitor. We present supporting experimental data, detailed methodologies, and an assessment of the reproducibility of these experiments.

Data Presentation

The following tables summarize quantitative data from typical 3-AT experiments. It is important to note that specific results can vary based on the experimental setup, yeast strain, and specific proteins or enzymes being studied.

Table 1: Illustrative Quantitative Data for 3-AT in Yeast Two-Hybrid (Y2H) Assays

3-AT Concentration (mM)Interaction StrengthHIS3 Reporter Gene Expression (Relative Units)Observed Colony Growth on Selective MediaFalse Positive Rate
0N/AHigh (basal)HighHigh
1StrongHighRobustModerate
10StrongModerateModerateLow
25StrongLowLow to NoneVery Low
50Very StrongDetectableMinimalNegligible
100Very StrongUndetectableNoneNegligible

Table 2: Illustrative Quantitative Data for 3-AT as a Catalase Inhibitor

InhibitorConcentrationCatalase Activity (% of Control)H₂O₂ Remaining (%)Notes
3-AT 25 mM~40%~60%Irreversible inhibitor
3-AT 50 mM~15%~85%Increased inhibition with higher concentration
Sodium Azide (NaN₃)0.1 mM~50%~50%Reversible inhibitor, alternative to 3-AT
Sodium Azide (NaN₃)0.5 mM~20%~80%Potent inhibition at lower concentrations than 3-AT

Experimental Protocols

Detailed methodologies for key experiments involving 3-AT are provided below.

1. Yeast Two-Hybrid (Y2H) Assay with 3-AT for Assessing Protein-Protein Interactions

  • Objective: To identify and confirm protein-protein interactions by using 3-AT to suppress false positives resulting from auto-activation of the HIS3 reporter gene.

  • Materials:

    • Yeast strain (e.g., AH109, Y2H Gold) containing the HIS3 reporter gene.

    • Bait and prey plasmids with genes of interest.

    • Synthetic Dextrose (SD) minimal media lacking leucine and tryptophan (SD/-Leu/-Trp) for initial transformations.

    • SD minimal media lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His) for selection.

    • 3-Amino-1,2,4-triazole (3-AT) stock solution.

  • Procedure:

    • Co-transform the bait and prey plasmids into the yeast host strain.

    • Plate the transformed yeast on SD/-Leu/-Trp plates to select for cells containing both plasmids.

    • Culture the transformed yeast and plate serial dilutions on SD/-Leu/-Trp/-His media containing varying concentrations of 3-AT (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 25 mM).

    • Incubate plates at 30°C for 3-5 days.

    • Observe and record colony growth. The optimal 3-AT concentration is the one that suppresses the growth of negative controls while allowing the growth of positive interactions.

2. Catalase Inhibition Assay with 3-AT

  • Objective: To measure the inhibitory effect of 3-AT on catalase activity.

  • Materials:

    • Catalase enzyme solution (e.g., from bovine liver).

    • Hydrogen peroxide (H₂O₂) solution.

    • Phosphate buffer.

    • 3-Amino-1,2,4-triazole (3-AT) solution.

    • Spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer and catalase enzyme solution.

    • Add 3-AT to the reaction mixture at the desired final concentration and incubate.

    • Initiate the reaction by adding a known concentration of H₂O₂.

    • Monitor the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm over time using a spectrophotometer.

    • Calculate the rate of H₂O₂ decomposition to determine catalase activity.

    • Compare the activity in the presence of 3-AT to a control without the inhibitor.

Assessing the Reproducibility of 3-AT Experiments

The reproducibility of experiments involving 3-AT is influenced by several factors:

  • In Yeast Two-Hybrid Assays:

    • Concentration of 3-AT: Precise and consistent preparation of 3-AT concentrations is crucial, as small variations can significantly impact the stringency of the selection and thus the outcome.[1]

    • Yeast Strain and Genetic Background: Different yeast strains can have varying levels of basal HIS3 expression, affecting the required concentration of 3-AT.

    • Incubation Time and Temperature: Consistent incubation conditions are necessary for comparable colony growth.

    • Plasmid Copy Number and Promoter Strength: Variations in plasmid copy number can alter the expression levels of bait and prey proteins, influencing the strength of the interaction signal.

  • In Catalase Inhibition Assays:

    • Purity of Catalase: The source and purity of the catalase enzyme can affect its specific activity and sensitivity to inhibition.

    • Concentration of H₂O₂: The initial concentration of the substrate, hydrogen peroxide, must be accurately controlled.

    • pH and Temperature: Catalase activity is sensitive to pH and temperature, which must be kept constant across experiments.

    • Incubation Time with 3-AT: As an irreversible inhibitor, the duration of pre-incubation of catalase with 3-AT will impact the degree of inhibition.

Alternatives to 3-AT

  • In Yeast Two-Hybrid Systems:

    • Alternative Reporter Genes: Using different reporter genes such as lacZ (for blue/white screening), ADE2, or fluorescent proteins (e.g., GFP) can circumvent the need for 3-AT.[1][2]

    • Different Selection Systems: Some Y2H systems utilize alternative selection methods that do not rely on the HIS3 gene.

  • For Catalase Inhibition:

    • Sodium Azide (NaN₃): A commonly used reversible inhibitor of catalase that can be used as an alternative to 3-AT.[3]

Mandatory Visualization

Signaling_Pathway_Inhibition_by_3AT cluster_Y2H Yeast Two-Hybrid System cluster_Catalase Catalase Inhibition Bait Bait Protein (Gal4 DNA-Binding Domain) Interaction Protein-Protein Interaction Bait->Interaction Prey Prey Protein (Gal4 Activation Domain) Prey->Interaction HIS3_Gene HIS3 Reporter Gene Interaction->HIS3_Gene Activates Transcription IGPD Imidazoleglycerol- phosphate Dehydratase HIS3_Gene->IGPD Encodes Histidine Histidine Biosynthesis IGPD->Histidine ThreeAT_Y2H 3-AT ThreeAT_Y2H->IGPD Inhibits Catalase Catalase H2O_O2 Water (H₂O) + Oxygen (O₂) Catalase->H2O_O2 Catalyzes H2O2 Hydrogen Peroxide (H₂O₂) H2O2->H2O_O2 Decomposition ThreeAT_Cat 3-AT ThreeAT_Cat->Catalase Inhibits

Caption: Mechanisms of 3-AT action.

Experimental_Workflow cluster_Y2H_Workflow Yeast Two-Hybrid Workflow with 3-AT cluster_Catalase_Workflow Catalase Inhibition Assay Workflow start_y2h Co-transform Bait and Prey Plasmids into Yeast select_transformants Select for Transformants on SD/-Leu/-Trp Plates start_y2h->select_transformants culture_y2h Culture Transformed Yeast select_transformants->culture_y2h plate_3at Plate on SD/-Leu/-Trp/-His with varying [3-AT] culture_y2h->plate_3at incubate_y2h Incubate at 30°C plate_3at->incubate_y2h analyze_growth Analyze Colony Growth to Determine Interaction incubate_y2h->analyze_growth start_cat Prepare Catalase Solution and 3-AT incubate_inhibitor Incubate Catalase with 3-AT start_cat->incubate_inhibitor add_substrate Add H₂O₂ to Initiate Reaction incubate_inhibitor->add_substrate measure_absorbance Monitor Absorbance at 240 nm add_substrate->measure_absorbance calculate_activity Calculate Catalase Activity measure_absorbance->calculate_activity

Caption: Experimental workflows for 3-AT.

References

Comprehensive Comparative Study of 3-ANOT in Disease Models Not Feasible Due to Lack of Available Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative study of 3-Amino-5-nitro-o-toluamide (3-ANOT) in various disease models, as requested, cannot be provided at this time due to a significant lack of publicly available research on the compound's application in such contexts. Extensive searches have revealed that this compound is primarily known as a metabolite of the veterinary drug dinitolmide (also known as zoalene), a coccidiostat used to control parasitic diseases in poultry.

The existing body of scientific literature on this compound and its parent compound, dinitolmide, is predominantly focused on their use in veterinary medicine, specifically for the prevention and treatment of coccidiosis in chickens and turkeys. Research has concentrated on the chemical synthesis of this compound for use as an analytical standard and the development of methods for detecting its residue in poultry products.

While the mechanism of action of dinitolmide against coccidia is understood to involve the disruption of the parasite's metabolic processes, specifically targeting the early stages of its life cycle, there is no evidence to suggest that this compound has been investigated for therapeutic effects in other disease models. One in vitro study did explore the effect of dinitolmide on Toxoplasma gondii, a related parasite, and found that it could inhibit parasite viability, invasion, and proliferation. This study suggested that the compound might induce apoptosis and up-regulate genes related to nitric-oxide synthase in the parasite. However, this single study on a related parasite does not provide sufficient data for a comparative analysis across different disease models.

There are no available studies that compare the performance of this compound with other therapeutic alternatives in any disease model. Consequently, there is no experimental data, detailed methodologies, or information on its effects on signaling pathways within the context of various diseases to present in a comparative guide.

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Amino-2-oxetanone (3-ANOT)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of laboratory safety protocols is paramount. The proper handling and disposal of chemical reagents such as 3-amino-2-oxetanone (3-ANOT), a beta-lactam, is a critical component of ensuring a safe and environmentally responsible research environment. Adherence to these procedures mitigates risks and ensures compliance with safety regulations.

Personal Protective Equipment (PPE)

Before handling this compound, it is essential to be outfitted with the appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

Protection TypeRequired EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or GogglesProvides minimum protection from flying particles. Goggles are necessary for protection against liquid splashes.
Hand Protection Double-layered disposable nitrile glovesOffers protection against incidental contact. Gloves should be removed immediately after any direct contact with the chemical, followed by thorough hand washing.
Body Protection Laboratory coatProtects clothing and skin from splashes and spills. It should be fully buttoned with sleeves rolled down.
Respiratory Protection Appropriate respiratorRequired if there is a risk of generating dust or aerosols and if exposure limits are exceeded. The type of respirator will depend on the concentration and toxicity of the chemical.

Disposal of this compound Waste

Due to its beta-lactam structure, this compound is susceptible to hydrolysis, which can be utilized for its deactivation. High-concentration stock solutions of this compound should be treated as hazardous chemical waste.

Deactivation of this compound through Alkaline Hydrolysis:

The primary method for the safe disposal of this compound involves deactivation through alkaline hydrolysis. This process opens the strained beta-lactam ring, rendering the compound inactive.

Experimental Protocol for Alkaline Hydrolysis:

  • Preparation: Conduct the procedure in a certified chemical fume hood while wearing all required PPE.

  • Alkaline Solution: Prepare a 1 M sodium hydroxide (NaOH) solution.

  • Deactivation: For liquid waste containing this compound, slowly add the 1 M NaOH solution. A general guideline is to add twice the volume of 1 M NaOH to the waste solution.[1]

  • Reaction Time: Stir the mixture at room temperature for a minimum of 4 hours to ensure complete hydrolysis of the beta-lactam ring.[1]

  • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid).

  • Collection: The neutralized solution should be collected in a designated hazardous waste container.

Disposal of Solid and Liquid Waste:

Waste TypeDisposal Procedure
Solid this compound Waste - Collect surplus and non-recyclable solid this compound in a designated, clearly labeled, and sealable hazardous waste container. - Any materials that have come into contact with the chemical, such as weighing paper, pipette tips, and contaminated gloves, should also be disposed of in this container.
Liquid this compound Waste (High Concentration) - High-concentration stock solutions should be deactivated using the alkaline hydrolysis protocol detailed above. - The neutralized waste should then be collected in a labeled, leak-proof hazardous waste container.
Contaminated Media - The heat stability of this compound is not definitively established. Therefore, as a precaution, autoclaving is not recommended. - Treat media containing this compound with alkaline hydrolysis to deactivate the compound before collecting it as hazardous chemical waste.

Final Disposal

All collected hazardous waste containing deactivated this compound must be disposed of through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Ensure all waste containers are properly labeled with the full chemical name and appropriate hazard warnings.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_start Start: this compound Waste cluster_waste_type Waste Characterization cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_media Contaminated Media cluster_end Final Disposal start Identify this compound Waste Stream waste_type Solid, Liquid, or Contaminated Media? start->waste_type solid_waste Collect in Labeled Hazardous Waste Container waste_type->solid_waste Solid liquid_waste High-Concentration Solution? waste_type->liquid_waste Liquid deactivate_media Perform Alkaline Hydrolysis (1M NaOH, min. 4 hours) waste_type->deactivate_media Media final_disposal Arrange for Pickup by EHS or Licensed Contractor solid_waste->final_disposal deactivate Perform Alkaline Hydrolysis (1M NaOH, min. 4 hours) liquid_waste->deactivate Yes collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid No (Low Conc.) neutralize Neutralize Solution (pH 6-8) deactivate->neutralize neutralize->collect_liquid collect_liquid->final_disposal neutralize_media Neutralize Solution (pH 6-8) deactivate_media->neutralize_media collect_media Collect in Labeled Hazardous Waste Container neutralize_media->collect_media collect_media->final_disposal

Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Guide for 3-Amino-2-nitrotoluene (3-ANT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3-Amino-2-nitrotoluene (also known as 2-amino-3-nitrotoluene). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical compound.

Hazard Identification and Chemical Properties

3-Amino-2-nitrotoluene (3-ANT) is an organic compound with the chemical formula C₇H₈N₂O₂. It is a combustible material that may burn but does not ignite readily. During a fire, it can generate irritating and highly toxic gases through thermal decomposition or combustion. While acute toxicity is reported to be low, the long-term effects are not fully known. It is crucial to handle this substance with care to avoid contact with skin and eyes, as well as ingestion and inhalation.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling 3-ANT.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical safety gogglesTo protect eyes from splashes and dust.
Respiratory Protection NIOSH/MSHA-approved respiratorRequired when ventilation is inadequate or when handling dusty material to prevent inhalation. A self-contained breathing apparatus (SCBA) is necessary in pressure-demand situations or during firefighting.[1]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesTo protect skin from accidental contact.
Additional Protection Full protective gearRecommended during firefighting or in situations with a high risk of exposure.[1]

Operational Plan for Safe Handling

Follow these step-by-step procedures for the safe handling of 3-ANT in a laboratory setting.

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[1]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Locate the nearest safety shower and eyewash station.

    • Have appropriate fire extinguishing media readily available (e.g., dry chemical, CO₂, water spray, or alcohol-resistant foam).[1]

  • Handling:

    • Avoid generating dust when working with the solid form of the compound.[1]

    • Use only in a well-ventilated area.[1]

    • Avoid breathing dust, vapor, mist, or gas.[1]

    • Prevent contact with skin and eyes.[1]

    • Keep containers tightly closed when not in use.

    • Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

  • Emergency Procedures:

    • In case of skin contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical aid.[1]

    • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Get medical aid immediately.[1]

    • In case of inhalation: Remove from exposure to fresh air immediately.[1] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1] Get medical aid.[1]

    • In case of ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Get medical aid immediately.[1]

    • In case of a spill: Isolate the spill or leak area. For solids, this is at least 25 meters (75 feet), and for liquids, at least 50 meters (150 feet).[2] Increase the precautionary distance as necessary.[2] Sweep up the material, avoiding dust generation, and place it into a suitable container for disposal.[1] Wash the area with soap and water.[1]

Disposal Plan

Proper disposal of 3-ANT and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of unused or waste 3-ANT in a designated, labeled, and sealed container.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of 3-ANT down the drain or in regular trash.

  • Contaminated Materials:

    • All PPE (gloves, lab coats, etc.) and any materials used for cleaning spills (e.g., absorbent pads, cloths) that have come into contact with 3-ANT should be considered hazardous waste.

    • Place all contaminated materials in a sealed, labeled container for proper disposal according to institutional and regulatory guidelines.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of 3-Amino-2-nitrotoluene.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Response prep1 Assess Hazards prep2 Gather PPE prep1->prep2 prep3 Ensure Ventilation prep2->prep3 prep4 Locate Safety Equipment prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Handle in Fume Hood handle1->handle2 handle3 Avoid Dust/Vapor handle2->handle3 handle4 Keep Containers Closed handle3->handle4 post1 Doff PPE handle4->post1 post2 Wash Hands post1->post2 post3 Store Chemical Properly post2->post3 disp1 Segregate Waste post3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Dispose via HazWaste Protocol disp2->disp3 emergency Spill or Exposure spill Isolate & Clean Spill emergency->spill exposure Administer First Aid emergency->exposure spill->disp1 contact_medical Contact Medical Services exposure->contact_medical

Caption: Workflow for the safe handling of 3-Amino-2-nitrotoluene.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ANOT
Reactant of Route 2
Reactant of Route 2
3-ANOT

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.